6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Descripción
Propiedades
IUPAC Name |
6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZAYEHQRFPFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408987 | |
| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172227-59-7 | |
| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This naphthalimide-based fluorescent dye is a valuable tool in molecular biology and drug development, primarily for the labeling of oligonucleotides and nucleic acids. Its ability to intercalate with DNA and RNA, coupled with its fluorescent properties, makes it a versatile probe for various research applications. This document details the compound's physicochemical characteristics, provides a likely synthetic pathway with experimental considerations, and discusses its primary application in nucleic acid research.
Chemical Structure and Properties
This compound is a synthetic fluorescent molecule characterized by a planar 4-acetamido-1,8-naphthalimide core linked to a hexanoic acid chain. The naphthalimide moiety is responsible for the compound's fluorescence, while the hexanoic acid linker provides a functional group for conjugation to other molecules, such as oligonucleotides.
Chemical Structure:
Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 172227-59-7 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | - |
| Molecular Weight | 380.39 g/mol | - |
| Appearance | Solid | [1][2] |
| Purity | ≥95% (HPCE) | [1] |
| Solubility | Soluble in water and DMSO | [1][2] |
| Fluorescence | λex 364 nm, λem 476 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Storage | Store at -20°C, protect from light and moisture | [1][2] |
| Stability | Stable for at least 2 years when stored correctly | [1][2] |
Synthesis and Experimental Protocols
Synthesis of 4-Amino-1,8-naphthalic Anhydride (Intermediate 1)
The synthesis of the key intermediate, 4-amino-1,8-naphthalic anhydride, typically starts from acenaphthene and proceeds through nitration, oxidation, and reduction steps.
Synthetic Pathway to 4-Amino-1,8-naphthalic Anhydride
Experimental Protocol (based on optimized procedures for the intermediate):
-
Step 1: Nitration of Acenaphthene:
-
Dissolve acenaphthene in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of nitric acid and glacial acetic acid dropwise while maintaining a low temperature.
-
After the addition is complete, continue stirring for a specified period.
-
Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene.
-
-
Step 2: Oxidation of 5-Nitroacenaphthene:
-
Suspend 5-nitroacenaphthene in glacial acetic acid.
-
Add an oxidizing agent, such as sodium dichromate, in portions.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitate and wash it with water to yield 4-nitro-1,8-naphthalic anhydride.
-
-
Step 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride:
-
Suspend 4-nitro-1,8-naphthalic anhydride in an appropriate solvent (e.g., ethanol, water).
-
Add a reducing agent, such as sodium sulfide or tin(II) chloride in the presence of hydrochloric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it to precipitate the product.
-
Filter the precipitate, wash it with water, and dry to obtain 4-amino-1,8-naphthalic anhydride.
-
Synthesis of 4-Acetamido-1,8-naphthalic Anhydride (Intermediate 2)
Experimental Protocol:
-
Suspend 4-amino-1,8-naphthalic anhydride in a suitable solvent, such as acetic acid or pyridine.
-
Add acetic anhydride in excess.
-
Heat the mixture under reflux for a period sufficient to ensure complete acetylation (typically monitored by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash it thoroughly with water, and dry to yield 4-acetamido-1,8-naphthalic anhydride.
Synthesis of this compound (Final Product)
The final step involves the condensation of 4-acetamido-1,8-naphthalic anhydride with 6-aminohexanoic acid. This reaction is analogous to the synthesis of N-(5-carboxypentyl)-4-fluoro-1,8-naphthalimide.[3]
Final Condensation Step
Experimental Protocol (based on analogous reactions): [3]
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Dissolve 4-acetamido-1,8-naphthalic anhydride in a suitable solvent, such as glacial acetic acid.
-
Add an equimolar amount of 6-aminohexanoic acid to the solution.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the crude product.
-
Filter the precipitate and wash it extensively with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Applications in Research and Drug Development
The primary application of this compound is as a fluorescent label for oligonucleotides and nucleic acids.[4] Its planar naphthalimide structure allows it to intercalate into the base pairs of DNA and RNA, or to act as a groove binder.[1][2] The hexanoic acid linker provides a convenient point of attachment for covalent linkage to the 5' or 3' end of an oligonucleotide.
Fluorescent Labeling of Oligonucleotides
The carboxylic acid group of the molecule can be activated (e.g., as an N-hydroxysuccinimide ester) to react with a primary amine group on a modified oligonucleotide. This results in a stable amide bond, covalently attaching the fluorescent dye to the nucleic acid.
Workflow for Oligonucleotide Labeling
Applications of Labeled Oligonucleotides
Fluorescently labeled oligonucleotides are essential tools in a wide range of molecular biology techniques, including:
-
Fluorescence in situ Hybridization (FISH): Labeled probes are used to detect specific DNA or RNA sequences within cells and tissues, enabling the visualization of chromosome abnormalities and gene expression patterns.
-
DNA Microarrays: Labeled nucleic acids are hybridized to arrays of complementary probes to analyze gene expression levels on a large scale.
-
Real-time PCR: Labeled probes can be used to monitor the amplification of specific DNA sequences in real-time.
-
Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with another fluorophore, FRET-based assays can be designed to study molecular interactions and conformational changes in nucleic acids.
The use of non-radioactive labels like this compound has become increasingly important for both medical diagnostics and fundamental research due to safety and disposal advantages over radiolabeling.[1][2]
Conclusion
This compound is a well-established fluorescent dye with significant utility in molecular biology and related fields. Its straightforward, albeit multi-step, synthesis and versatile labeling chemistry make it an accessible tool for researchers. The strong fluorescence and DNA/RNA intercalating properties of the naphthalimide core provide high sensitivity in a variety of applications. This technical guide serves as a valuable resource for scientists and professionals seeking to utilize this compound in their research and development endeavors.
References
A Technical Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid: A Fluorescent Probe for Molecular and Cellular Analysis
CAS Number: 172227-59-7
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic, polycyclic aromatic compound featuring a naphthalimide core. This planar molecule is a versatile fluorescent probe, primarily utilized for labeling biomolecules such as antisense oligonucleotides.[1] Its intrinsic fluorescence, coupled with a hexanoic acid linker, allows for its covalent attachment to a variety of molecules, enabling their detection and tracking in biological systems. The naphthalimide scaffold is known for its robust photophysical properties, including high fluorescence quantum yields and photostability, making it a valuable tool for researchers in molecular biology, drug development, and cellular imaging.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |
| Molecular Weight | 368.38 g/mol | [1] |
| Appearance | Solid | AdipoGen Life Sciences |
| Solubility | Soluble in water and DMSO | [1] |
| Purity | >95% | [1] |
| Excitation Wavelength (λex) | 364 nm | [1] |
| Emission Wavelength (λem) | 476 nm | [1] |
| Storage | -20°C, protect from light and moisture | AdipoGen Life Sciences |
Synthesis Pathway
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
This technical guide provides a comprehensive overview of this compound, a fluorescent dye primarily utilized as a molecular probe for labeling oligonucleotides.
Core Compound Details
This compound is a synthetic, multifunctional dye notable for its high fluorescence.[1] Its chemical structure features a planar 4-acetylamino-1,8-naphthalimide core, which is capable of intercalating or acting as a groove binder with DNA and RNA sequences.[2][3] This interaction is central to its function as a non-radioactive label for nucleic acids. The molecule also incorporates a hexanoic acid linker (a six-carbon chain), which provides a necessary spacer to minimize steric hindrance between the dye and the oligonucleotide to which it is attached.[3]
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, particularly for dissolution, storage, and fluorescence detection.
| Property | Value | Reference |
| CAS Number | 172227-59-7 | |
| Molecular Formula | C₂₀H₂₀N₂O₅ | |
| Molecular Weight | 368.38 g/mol | |
| Purity | >95% | |
| Appearance | Solid | [3] |
| Solubility | Soluble in water and DMSO | [3] |
| Fluorescence | λex: 364 nm, λem: 476 nm (in 0.1 M phosphate, pH 7.0) | |
| Storage Conditions | -20°C, protect from light and moisture | [3] |
Synthesis and Experimental Protocols
Part 1: Synthesis of 4-Acetamido-1,8-naphthalic Anhydride
This precursor is typically synthesized from acenaphthene through a multi-step process involving nitration, oxidation, reduction, and finally acetylation. An optimized process for a key intermediate, 4-amino-1,8-naphthalic anhydride, has been reported.[4]
Experimental Protocol: Synthesis of 4-Amino-1,8-naphthalic Anhydride (Precursor)
-
Step 1: Nitration of Acenaphthene. Acenaphthene (19.48 mmol) is dissolved in glacial acetic acid. A mixture of nitric acid and glacial acetic acid is added dropwise at a controlled temperature. The reaction is maintained for 1 hour, after which the product is filtered and washed to neutrality.[4]
-
Step 2: Oxidation. The nitrated intermediate is then oxidized. While various oxidants can be used, the reaction is typically performed by heating the compound in a suitable solvent. Post-reaction treatment in an ice salt bath has been shown to improve yield.[4]
-
Step 3: Reduction. The oxidized product is reduced to form 4-amino-1,8-naphthalic anhydride. This is commonly achieved using a reducing agent like tin(II) chloride (SnCl₂) in a solvent such as anhydrous ethanol with concentrated HCl.[4] The resulting orange-yellow solid is then purified.[4]
Experimental Protocol: Acetylation of 4-Amino-1,8-naphthalic Anhydride
-
Objective: To convert the amino group of 4-amino-1,8-naphthalic anhydride to an acetamido group.
-
Materials: 4-amino-1,8-naphthalic anhydride, acetic anhydride, pyridine (as catalyst), and a suitable solvent (e.g., glacial acetic acid).
-
Procedure:
-
Dissolve 4-amino-1,8-naphthalic anhydride in the solvent.
-
Add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 4-Acetamido-1,8-naphthalic anhydride.
-
Part 2: Synthesis of this compound
The final product is synthesized by the condensation of 4-Acetamido-1,8-naphthalic anhydride with 6-aminocaproic acid. This type of imidation reaction is well-documented for producing N-substituted naphthalimides from naphthalic anhydrides and primary amines or amino acids.[5]
Experimental Protocol: Condensation Reaction
-
Objective: To form the imide linkage between the anhydride and the amino acid.
-
Materials: 4-Acetamido-1,8-naphthalic anhydride, 6-aminocaproic acid, and a high-boiling point solvent like glacial acetic acid or N-methylpyrrolidone.
-
Procedure:
-
Suspend 4-Acetamido-1,8-naphthalic anhydride (1 equivalent) and 6-aminocaproic acid (1-1.2 equivalents) in the chosen solvent.
-
Heat the mixture under reflux for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the mixture is poured into water to induce precipitation.
-
The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.
-
Application in Oligonucleotide Labeling
The primary application of this compound is as a fluorescent tag for nucleic acids, which is crucial for various detection and diagnostic assays.[2][3] The carboxylic acid group on the hexanoic acid linker allows for covalent attachment to an amino-modified oligonucleotide.
Experimental Protocol: Post-Synthesis Labeling of Amino-Modified Oligonucleotides
-
Objective: To covalently attach the fluorescent dye to an oligonucleotide.
-
Step 1: Activation of the Carboxylic Acid. The carboxylic acid group of this compound must first be activated to react with the primary amine on the modified oligonucleotide. This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent and N-Hydroxysuccinimide (NHS).
-
Allow the reaction to proceed for several hours at room temperature to form the NHS ester.
-
-
Step 2: Conjugation to Oligonucleotide.
-
Dissolve the 5'- or 3'-amino-modified oligonucleotide in a labeling buffer (e.g., sodium bicarbonate/carbonate buffer, pH ~8.5-9.0).
-
Add the activated NHS ester of the dye to the oligonucleotide solution.
-
Incubate the reaction mixture for several hours to overnight at room temperature in the dark.
-
-
Step 3: Purification.
-
After the reaction, the labeled oligonucleotide must be purified from the unreacted dye and byproducts.
-
This is commonly achieved by ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.
-
Visualized Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate the key chemical and experimental workflows.
Caption: Chemical synthesis pathway for the target molecule.
References
Technical Guide: Physicochemical Properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a multifunctional fluorescent dye.[1][2] Such dyes are crucial instruments in a variety of biological experiments, enabling researchers to observe and analyze cellular structures, monitor biomolecules, and assess cell functions.[1][2] This document provides the core physicochemical data for this compound, focusing on its molecular weight and structure.
Core Physicochemical Data
The fundamental quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 396.39 g/mol |
| CAS Number | 172227-59-7 |
Molecular Structure
The structural formula of this compound is presented below. The structure consists of a 4-acetylamino-1,8-naphthalimide core, which is a highly fluorescent, planar molecule, connected to a hexanoic acid linker.[3] This linker keeps the fluorescent core at a distance from potential target molecules, which is advantageous in applications such as in situ hybridization.[3]
Caption: Molecular structure of this compound.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathway involvement are specific to the application of this compound in a particular biological context. As a fluorescent label, its primary function is to be conjugated to other molecules (e.g., oligonucleotides) to allow for their detection and tracking.[3] The experimental design would, therefore, be dictated by the nature of the molecule being studied and the biological question being addressed. Information on specific signaling pathways would be a result of such studies, rather than an inherent property of the dye itself. This compound is intended for research use only.[3]
References
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid solubility in DMSO and water
An In-depth Technical Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: Solubility Profile and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and applications of this compound, a fluorescent dye with significant utility in biological research.
Core Concepts: A Fluorescent Probe for Nucleic Acid Interrogation
This compound is a synthetic, multifunctional dye.[1][2] Its chemical structure, featuring a planar 4-acetylamino-1,8-naphthalimide moiety, allows it to function as a fluorescent label.[3][4] This planar structure is critical for its primary application: the non-radioactive labeling of antisense oligonucleotides for in situ hybridization studies.[3] The molecule can readily intercalate into or act as a groove binder with DNA and RNA sequences.[3][4] A hexanoic acid linker provides a necessary spacer to minimize steric hindrance between the dye and the oligonucleotide.[3]
Data Presentation: Solubility Profile
While specific quantitative solubility values for this compound are not extensively reported in publicly available literature, its qualitative solubility is well-established. The compound is known to be soluble in both dimethyl sulfoxide (DMSO) and water.[3]
| Compound | Solvent | Qualitative Solubility | Notes |
| This compound | DMSO | Soluble | DMSO is a common solvent for preparing concentrated stock solutions of fluorescent dyes. It is recommended to use anhydrous DMSO to ensure the stability of the compound for long-term storage. |
| This compound | Water | Soluble | Aqueous solubility is essential for its application in biological assays and for labeling biomolecules in physiological buffers. The solubility in aqueous solutions may be pH-dependent. |
Experimental Protocols: General Method for Determining Solubility
The following is a general protocol for determining the solubility of a compound like this compound. This method can be adapted to either DMSO or water.
Objective: To determine the approximate solubility of this compound in a given solvent at room temperature.
Materials:
-
This compound
-
Anhydrous DMSO or distilled water
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Weigh a small, known amount (e.g., 5 mg) of the compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a small amount of solid precipitate remains.
-
-
Equilibration:
-
Incubate the resulting suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is fully saturated. Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 12,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully transfer a known volume of the clear supernatant to a new tube.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method. Given its fluorescent properties, UV-Visible spectroscopy or High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector would be appropriate.
-
The solubility is the concentration of the compound in the saturated supernatant, typically expressed in mg/mL or mM.
-
Visualization of Application
The primary application of this compound is as a fluorescent probe for nucleic acids. The following diagram illustrates the workflow for labeling an oligonucleotide and its subsequent use in detecting a target DNA sequence.
Caption: Workflow for oligonucleotide labeling and target DNA detection.
The following diagram illustrates the proposed mechanism of interaction between the fluorescent probe and a double-stranded DNA molecule.
Caption: Proposed intercalation of the fluorescent probe into a DNA duplex.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent probe with applications in biological research. The document details its excitation and emission spectra, and provides context through the known characteristics of the broader 4-acetamido-1,8-naphthalimide class of fluorophores. Methodologies for key experimental procedures are also outlined to assist researchers in their practical applications.
Core Photophysical Properties
This compound is a derivative of the 1,8-naphthalimide scaffold, a versatile and robust fluorophore platform.[1] The key spectral characteristics of this specific compound are its excitation and emission maxima.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 364 |
| Emission Maximum (λem) | 476 |
Table 1: Excitation and Emission Maxima of this compound.
The 1,8-Naphthalimide Fluorophore
The 1,8-naphthalimide core is a planar and rigid aromatic system that forms the basis for a wide range of fluorescent probes. The photophysical properties of these probes can be finely tuned by introducing substituents at the 4-position of the naphthalene ring system and on the imide nitrogen. The 4-acetamido group in the target molecule acts as an electron-donating group, which influences the intramolecular charge transfer (ICT) character of the excited state and, consequently, its fluorescence properties. The hexanoic acid chain attached to the imide nitrogen enhances water solubility and provides a functional group for conjugation to biomolecules.
Experimental Protocols
Measurement of Excitation and Emission Spectra
A standard procedure for determining the excitation and emission spectra of a fluorescent compound like this compound involves the use of a spectrofluorometer.
Figure 1. Workflow for determining excitation and emission spectra.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is a reliable technique for this measurement.
Figure 2. Workflow for absolute quantum yield determination.
Factors Influencing Photophysical Properties
Researchers utilizing this compound should be aware of environmental factors that can influence its fluorescence characteristics.
-
Solvent Polarity: As with many 1,8-naphthalimide derivatives, the fluorescence of this compound is likely to be sensitive to the polarity of its environment.[3][4] In more polar solvents, a red-shift (shift to longer wavelengths) in the emission spectrum is often observed due to the stabilization of the polar excited state.
-
pH: The hexanoic acid moiety introduces pH sensitivity. The protonation state of the carboxylic acid could potentially influence the fluorescence properties.
-
Binding to Biomolecules: When used as a label, the local environment of the biomolecule to which the dye is conjugated can significantly alter its photophysical properties. This can be due to changes in polarity, rigidity, and specific interactions with amino acid residues.
Conclusion
This compound is a valuable fluorescent tool with excitation and emission maxima at 364 nm and 476 nm, respectively. While detailed quantitative photophysical data for this specific molecule is limited, the well-established characteristics of the 4-acetamido-1,8-naphthalimide class provide a strong basis for its application. Understanding the experimental protocols for characterizing its spectral properties and the environmental factors that can influence them is crucial for its effective use in research and development.
References
- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent molecule with applications in biological research and diagnostics. The synthesis is presented as a multi-step process, commencing with the readily available starting material, acenaphthene. This guide includes detailed experimental protocols for each synthetic step, a summary of quantitative data in tabular format, and visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the preparation of the key intermediate, 4-acetamido-1,8-naphthalic anhydride. The second stage is the condensation of this intermediate with 6-aminohexanoic acid to yield the final product.
The overall synthetic pathway is illustrated below:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Acetamido-1,8-naphthalic anhydride
This stage involves a four-step synthesis starting from acenaphthene.
Figure 2: Experimental workflow for the synthesis of 4-Acetamido-1,8-naphthalic anhydride.
Step 1: Nitration of Acenaphthene
-
Procedure: In a three-necked flask equipped with a stirrer, 3.00 g (19.48 mmol) of acenaphthene is dissolved in 40 mL of glacial acetic acid with stirring for 1 hour. A mixture of 7 mL of concentrated nitric acid and 7 mL of glacial acetic acid is added dropwise over 30 minutes, maintaining the reaction temperature. The reaction is allowed to proceed for 1 hour. The reaction mixture is then filtered, and the precipitate is washed with water until neutral. The crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate (40:1, v/v) eluent to yield a bright yellow solid mixture of 5-nitroacenaphthene and 3-nitroacenaphthene.[1]
-
Yield: Up to 92.16%.[1]
Step 2: Oxidation to 4-Nitro-1,8-naphthalic anhydride
-
Procedure: The mixture of nitroacenaphthenes from the previous step is oxidized using a strong oxidizing agent such as potassium dichromate in glacial acetic acid. The reaction mixture is heated to reflux. After completion of the reaction, the mixture is cooled, and the product is isolated.
-
Yield: Up to 59.49%.[1]
Step 3: Reduction to 4-Amino-1,8-naphthalic anhydride
-
Procedure: To a 50 mL three-necked flask equipped with a stirrer, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of 4-nitro-1,8-naphthalic anhydride. In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl with stirring. This solution is then added to the flask. The reaction mixture is stirred, and upon completion, the precipitate is collected by filtration and washed successively with water, alcohol, and acetone to give an orange-yellow solid.[1]
-
Yield: Up to 77.47%.[1]
Step 4: Acetylation to 4-Acetamido-1,8-naphthalic anhydride
-
Procedure: 4-Amino-1,8-naphthalic anhydride is acetylated using acetic anhydride in a suitable solvent such as pyridine or glacial acetic acid. The reaction mixture is heated to ensure complete reaction. The product, 4-acetamido-1,8-naphthalic anhydride, is then isolated and purified.
Stage 2: Synthesis of this compound
Step 5: Condensation Reaction
-
Procedure: An equimolar amount of 4-acetamido-1,8-naphthalic anhydride and 6-aminohexanoic acid are refluxed in a suitable solvent, such as glacial acetic acid or ethanol, for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-Nitro-1,8-naphthalic anhydride | C₁₂H₅NO₅ | 243.17 | - | 59.49[1] |
| 4-Amino-1,8-naphthalic anhydride | C₁₂H₇NO₃ | 213.19 | >300 | 77.47[1] |
| 4-Acetamido-1,8-naphthalic anhydride | C₁₄H₉NO₄ | 255.23 | - | - |
| This compound | C₂₀H₂₀N₂O₅ | 384.39 | - | - |
Note: Specific yield and melting point data for 4-acetamido-1,8-naphthalic anhydride and the final product were not explicitly found in the searched literature. The yields for the initial steps are based on optimized laboratory procedures.[1]
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized compounds.
4-Amino-1,8-naphthalic anhydride
-
¹H NMR (DMSO-d₆, δ, ppm): 8.70 (dd, J=1, 8 Hz, 1H), 8.44 (dd, J=1, 7 Hz, 1H), 8.19 (d, J=8 Hz, 1H), 7.79 (s, 2H), 7.69 (t, J=7 Hz, 1H), 6.88 (d, J=8 Hz, 1H).
This compound
-
¹H NMR and ¹³C NMR: Specific NMR data for the final product were not available in the searched literature. However, expected signals would include those corresponding to the acetamido group (a singlet around 2 ppm for the methyl protons), the hexanoic acid chain (multiplets for the methylene protons and a signal for the carboxylic acid proton), and the aromatic protons of the naphthalimide core.
Concluding Remarks
This technical guide outlines a feasible and well-documented synthetic route for this compound. The synthesis of the key intermediate, 4-acetamido-1,8-naphthalic anhydride, is based on established chemical transformations. The final condensation step, while not explicitly detailed in the literature for this specific product, is analogous to well-known imidation reactions of naphthalic anhydrides. For researchers and drug development professionals, this guide provides a solid foundation for the laboratory-scale synthesis of this valuable fluorescent compound. Further optimization of the final condensation and purification steps may be required to achieve high yields and purity.
References
Unraveling the Core Mechanism of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: A Technical Guide to its Inferred Role as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
This technical guide provides an in-depth exploration of the putative mechanism of action for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. It is important to note that while this specific compound is primarily documented as a fluorescent dye and a biological probe, its core chemical structure, 4-amino-1,8-naphthalimide (ANI), is a known potent inhibitor of Poly(ADP-ribose) polymerase (PARP). Therefore, this document will focus on the well-established mechanism of PARP inhibition as the inferred primary mode of action for this compound. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development, drawing from the established pharmacology of its parent compound.
Core Mechanism of Action: PARP Inhibition
The primary mechanism of action of 4-amino-1,8-naphthalimide derivatives is the inhibition of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs).
In the presence of DNA damage, PARP1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold, recruiting other essential DNA repair proteins to the site of damage to facilitate the repair process.
Inhibitors like 4-amino-1,8-naphthalimide derivatives exert their effect through a dual mechanism:
-
Catalytic Inhibition: They compete with the natural substrate NAD+, blocking the synthesis of PAR chains. This prevents the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.
-
PARP Trapping: The inhibitor molecule can "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.
The accumulation of unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP leads to a state of synthetic lethality . The cancer cells are unable to repair the accumulating DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Signaling Pathways
The inhibition of PARP by 4-amino-1,8-naphthalimide derivatives triggers a cascade of cellular signaling events.
Recent studies have also highlighted a complex interplay between PARP inhibition and autophagy. The accumulation of DNA damage and cellular stress induced by PARP inhibitors can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins. This can be a pro-survival mechanism for cancer cells. However, excessive or prolonged autophagy can also lead to autophagic cell death. The role of autophagy in the response to PARP inhibitors is context-dependent and an active area of research. The Akt/mTOR and Erk1/2 signaling pathways have been implicated in the regulation of autophagy induced by PARP inhibitors.
Quantitative Data
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the potent activity of its core structure, 4-amino-1,8-naphthalimide (ANI), and provides context with a well-known PARP inhibitor, Olaparib.
| Compound | Target | Assay Type | Cell Line(s) | IC50 / Potency | Sensitizer Enhancement Ratio (SER) | Reference |
| 4-Amino-1,8-naphthalimide (ANI) | PARP | Immunofluorescence | V79, AT1, DU145 | ~1000-fold more potent than 3-aminobenzamide | 1.3 (V79), 1.5 (AT1), 1.3 (DU145) at 20 µM with γ-irradiation | |
| Olaparib | PARP1/2 | Enzymatic Assay | - | PARP1: 1.9 nM, PARP2: 1.5 nM | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PARP inhibitors.
Protocol 1: Immunofluorescence Assay for Poly(ADP-ribose) (PAR) Formation
This protocol is used to visualize and quantify the inhibition of PARP activity within cells.
Objective: To determine the effect of a test compound on the formation of PAR chains following DNA damage.
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
DNA damaging agent (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-PAR monoclonal antibody (e.g., 10H)
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 1-2 hours). Include a vehicle control.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Data Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in fluorescence intensity in compound-treated cells compared to the vehicle control indicates PARP inhibition.
Protocol 2: Colony Forming Assay (Cell Survival Assay)
This protocol assesses the long-term cytotoxic and radiosensitizing effects of a PARP inhibitor.
Objective: To determine the ability of a test compound to inhibit cell proliferation and enhance the cell-killing effects of radiation.
Materials:
-
Cell culture medium and supplements
-
Test compound
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Staining solution (e.g., crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Compound Treatment: Allow cells to attach, then treat with the test compound at various concentrations. For radiosensitization, the compound is typically added before and/or after irradiation.
-
Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Plot the surviving fraction against the radiation dose on a log-linear scale to generate cell survival curves.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation dose required to achieve a certain level of cell killing (e.g., 10% survival) in the presence and absence of the compound.
Conclusion
Based on the potent PARP inhibitory activity of its core structure, 4-amino-1,8-naphthalimide, it is highly probable that this compound functions as a PARP inhibitor. This mechanism, centered on the disruption of DNA repair and the induction of synthetic lethality in HR-deficient cancer cells, provides a strong rationale for its potential as an anticancer agent. The experimental protocols detailed in this guide offer a robust framework for the empirical validation of this proposed mechanism and for quantifying its cellular effects. Further investigation into the specific PARP inhibitory potency and the cellular consequences of treatment with this compound is warranted to fully elucidate its therapeutic potential.
6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid: A Technical Overview of a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic, water-soluble fluorescent probe belonging to the naphthalimide class of dyes. Its molecular structure, featuring a planar naphthalimide core, provides a foundation for its utility in various biological applications. This technical guide consolidates the available information on this probe, detailing its properties, potential applications, and the methodologies for its use.
Core Properties and Specifications
The fundamental characteristics of this compound are summarized below. This data is critical for its application in fluorescence-based assays and imaging.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [Commercial Suppliers] |
| Molecular Weight | 368.38 g/mol | [Commercial Suppliers] |
| Excitation Maximum (λex) | 364 nm | [Commercial Suppliers] |
| Emission Maximum (λem) | 476 nm | [Commercial Suppliers] |
| Purity | >95% | [Commercial Suppliers] |
| Solubility | Soluble in water and DMSO | [Commercial Suppliers] |
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly documented, the general synthesis of 4-amino-1,8-naphthalimide derivatives proceeds through a well-established chemical route. The logical synthesis workflow is depicted below.
Caption: General synthetic route for this compound.
Experimental Protocols
General Protocol for Oligonucleotide Labeling
The primary application of this compound is as a fluorescent label for oligonucleotides, which can then be used as probes in techniques like in situ hybridization. The hexanoic acid linker provides a spacer between the fluorophore and the oligonucleotide to minimize steric hindrance.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
HPLC purification system
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC.
-
-
Conjugation to Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).
-
Add the activated NHS ester of the fluorescent probe to the oligonucleotide solution. The molar ratio of probe to oligonucleotide should be optimized, but a 10-20 fold molar excess of the probe is a common starting point.
-
Add a small amount of an organic base like TEA or DIEA to maintain the pH.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted probe and byproducts using reverse-phase HPLC.
-
Monitor the elution profile using UV-Vis and fluorescence detectors.
-
Collect the fractions corresponding to the labeled oligonucleotide.
-
Confirm the successful conjugation and purity using mass spectrometry and UV-Vis spectroscopy.
-
Caption: Workflow for labeling oligonucleotides with the fluorescent probe.
Applications in Research and Drug Development
The planar structure of the naphthalimide core suggests that this compound may act as an intercalating agent with DNA and RNA. This property, combined with its fluorescent signaling, makes it a valuable tool for:
-
In Situ Hybridization (ISH): Labeled oligonucleotides can be used to detect and localize specific DNA or RNA sequences within cells and tissues.
-
Drug-Nucleic Acid Interaction Studies: The probe could be used in fluorescence-based assays to screen for small molecules that bind to specific nucleic acid sequences and displace the probe, leading to a change in the fluorescence signal.
-
Cellular Imaging: While specific studies are lacking, its water solubility and fluorescence properties suggest potential for use in cellular imaging to track the localization and dynamics of target biomolecules.
Potential Signaling Pathway in Drug Screening
A hypothetical application in a drug screening assay could involve the displacement of the probe from a target nucleic acid sequence by a potential drug candidate.
Caption: A potential drug screening mechanism using the fluorescent probe.
Conclusion
This compound is a fluorescent probe with promising, yet not extensively documented, applications in molecular biology and drug discovery. Its key strengths lie in its water solubility and its suitability for labeling oligonucleotides. Further research is required to fully characterize its photophysical properties and explore its full potential in a wider range of applications, including high-throughput screening and advanced cellular imaging. Researchers are encouraged to contribute to the public domain knowledge of this compound by publishing detailed characterization and application data.
Unveiling the Interaction of 4-acetylamino-1,8-naphthalimide-N-caproic acid with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA intercalation of 4-acetylamino-1,8-naphthalimide-N-caproic acid, a molecule of significant interest in the development of novel therapeutic agents and molecular probes. This document details the synthesis, mechanism of action, quantitative binding data, and the experimental protocols utilized to elucidate its interaction with DNA.
Introduction
The 1,8-naphthalimide scaffold is a well-established pharmacophore known for its planar structure, which is conducive to intercalating between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, making these compounds promising candidates for anticancer drug development. The specific derivative, 4-acetylamino-1,8-naphthalimide-N-caproic acid, incorporates a 4-acetylamino group and an N-caproic acid side chain. The acetylamino group modifies the electronic properties of the naphthalimide ring system, while the caproic acid chain can influence solubility and provide a potential point for further conjugation. Understanding the precise nature of its DNA intercalation is crucial for its rational design and application in medicine and biotechnology.
Synthesis of 4-acetylamino-1,8-naphthalimide-N-caproic acid
The synthesis of 4-acetylamino-1,8-naphthalimide-N-caproic acid can be conceptualized as a multi-step process, drawing from established methodologies for the synthesis of related naphthalimide derivatives. A plausible synthetic route is outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 4-acetylamino-1,8-naphthalimide-N-caproic acid.
Experimental Protocol: A Generalized Synthetic Approach
-
Synthesis of 4-Amino-1,8-naphthalic anhydride: This intermediate can be prepared from 4-bromo-1,8-naphthalic anhydride through a nucleophilic substitution reaction with an amine source, such as ammonia or a primary amine, under elevated temperatures.
-
Acetylation of 4-Amino-1,8-naphthalic anhydride: The 4-amino group is then acetylated using acetic anhydride in a suitable solvent to yield 4-acetylamino-1,8-naphthalic anhydride.
-
Imidation with 6-Aminocaproic Acid: The final step involves the condensation of 4-acetylamino-1,8-naphthalic anhydride with 6-aminocaproic acid. This reaction is typically carried out in a high-boiling point solvent, such as ethanol or acetic acid, under reflux conditions to form the imide ring and yield the target compound. Purification is generally achieved through recrystallization or column chromatography.
DNA Intercalation Mechanism
The planar aromatic core of the 1,8-naphthalimide derivative is the primary driver for its intercalation into the DNA double helix. The molecule inserts itself between adjacent base pairs, leading to a distortion of the DNA structure. This process is stabilized by π-π stacking interactions between the naphthalimide ring and the DNA bases.
The substituents on the naphthalimide core play a crucial role in modulating this interaction:
-
4-Acetylamino Group: This group influences the electronic distribution of the aromatic system, which can affect the strength of the π-π stacking interactions. It may also participate in hydrogen bonding with the DNA backbone or the edges of the base pairs in the major or minor groove.
-
N-caproic acid Side Chain: The flexible caproic acid chain extends from the imide nitrogen. While not directly involved in intercalation, it can reside in either the major or minor groove of the DNA. The terminal carboxylic acid group could engage in electrostatic interactions or hydrogen bonding with the phosphate backbone or with functional groups on the DNA bases.
Diagram of the DNA Intercalation Model:
Caption: Model of 4-acetylamino-1,8-naphthalimide-N-caproic acid intercalated in DNA.
Quantitative Analysis of DNA Binding
| Derivative | DNA Type | Method | Binding Constant (K) (M⁻¹) | ΔTm (°C) | Reference |
| Hypothetical Data for Target Compound | Calf Thymus DNA | UV-Vis/Fluorescence Titration | ~10⁴ - 10⁵ | ~5 - 10 | (Estimated) |
| N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide | - | Fluorescence Spectroscopy | - | - | [1] |
| Various 4-hydroxyl-alkylamine-naphthalimides | Calf Thymus DNA | UV-Vis, Fluorescence, CD | "middle binding affinities" | - | [2] |
| Bis-naphthalimide with ethylenediamine linker | Calf Thymus DNA | UV-Vis Titration | High | - | [3] |
| 4-pyrazolyl-1,8-naphthalimide derivatives | Calf Thymus DNA | UV-Vis, Fluorescence, CD | "middle binding affinity" | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of DNA binding. The following are standard protocols for key experiments.
UV-Visible Spectrophotometry Titration
This technique is used to determine the binding constant (K) of the ligand-DNA interaction.
Workflow Diagram:
Caption: Workflow for UV-Visible spectrophotometry titration.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of 4-acetylamino-1,8-naphthalimide-N-caproic acid in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA in the same buffer. The DNA concentration can be determined spectrophotometrically using the absorbance at 260 nm.
-
Titration: To a fixed concentration of the naphthalimide compound in a cuvette, add small aliquots of the DNA stock solution.
-
Measurement: After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible absorption spectrum.
-
Data Analysis: Monitor the changes in the absorption spectrum of the naphthalimide upon DNA addition. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). The binding constant (K) can be calculated by fitting the absorbance data to a suitable binding isotherm model, such as the Scatchard or Benesi-Hildebrand equations.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study DNA binding, particularly for fluorescent molecules like naphthalimides.
Protocol:
-
Excitation and Emission Spectra: Record the excitation and emission spectra of the naphthalimide compound in the absence and presence of DNA.
-
Fluorescence Titration: Similar to the UV-Vis titration, titrate a fixed concentration of the compound with increasing concentrations of DNA.
-
Measurement: Monitor the changes in fluorescence intensity at the emission maximum. Intercalation into the hydrophobic environment between DNA base pairs often leads to an enhancement of fluorescence quantum yield.
-
Quenching Studies: In some cases, DNA can quench the fluorescence of a ligand. The nature of quenching (static or dynamic) can be determined by analyzing the fluorescence data using the Stern-Volmer equation. For N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide, a high fluorescence quantum yield has been reported, suggesting it is a suitable candidate for such studies[1].
Thermal Denaturation Studies (Tm)
This method measures the change in the melting temperature (Tm) of DNA upon binding of a ligand, providing evidence of stabilization of the double helix.
Workflow Diagram:
Caption: Workflow for DNA thermal denaturation studies.
Protocol:
-
Sample Preparation: Prepare samples of DNA in buffer, both in the absence and presence of the naphthalimide compound.
-
Melting Curve Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller to heat the samples at a constant rate (e.g., 1 °C/minute). Monitor the absorbance at 260 nm as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve. An increase in Tm in the presence of the compound (ΔTm) indicates stabilization of the DNA duplex, which is characteristic of intercalation.
Conclusion
4-acetylamino-1,8-naphthalimide-N-caproic acid represents a promising scaffold for the development of DNA-targeting agents. Its mechanism of action is predicated on the intercalation of its planar naphthalimide core into the DNA double helix, a process that is modulated by its 4-acetylamino and N-caproic acid substituents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its DNA binding properties. Further quantitative studies on this specific molecule are warranted to fully elucidate its potential in therapeutic and diagnostic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA binding and anticancer activity of naphthalimides with 4-hydroxyl-alkylamine side chains at different lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and DNA-binding properties of novel 4-pyrazolyl-1,8-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable institutional and governmental regulations.
Introduction
This compound is a fluorescent dye and molecular probe utilized in various biological research applications.[1][2][3] As with any chemical substance, particularly those with limited toxicological data, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes the available safety data, provides recommendations for safe handling, and outlines emergency procedures.
Hazard Identification and Classification
According to the available Safety Data Sheet, this compound does not currently have a GHS classification due to a lack of data.[4] The pictogram, signal word, and hazard statements are listed as "no data available".[4] This absence of information necessitates handling the compound with a high degree of caution, treating it as potentially hazardous until more comprehensive data is generated.
Toxicological Summary
A significant portion of the toxicological data for this compound is not available.[4] The following table summarizes the current state of knowledge. Researchers should note the data gaps and handle the substance accordingly.
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity (Oral) | No data available | [4] |
| Skin Corrosion/Irritation | No data available | [4] |
| Serious Eye Damage/Irritation | No data available | [4] |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No data available | [4] |
| Reproductive Toxicity | No data available | [4] |
| STOT-Single Exposure | No data available | [4] |
| STOT-Repeated Exposure | No data available | [4] |
Physical and Chemical Properties
| Property | Data | Reference |
| Appearance | Solid | [1] |
| Purity | ≥95% (HPCE) | [1] |
| Solubility | Soluble in water or DMSO | [1] |
| Storage | Store at -20°C, protect from light and moisture. Stable for at least 2 years after receipt. | [1] |
| CAS Number | 172227-59-7 | [1][4] |
Safe Handling and Personal Protective Equipment (PPE)
Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is critical.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place.[4] The use of a chemical fume hood is strongly recommended to avoid the formation and inhalation of dust and aerosols.[4]
Personal Protective Equipment
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] Wash and dry hands after handling.[4]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[4] A lab coat should be worn at all times.
General Hygiene
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Ensure emergency exits and risk-elimination areas are set up.[4]
Emergency Procedures
First-Aid Measures
-
General Advice: If any symptoms of exposure occur, consult a doctor immediately and show them the Safety Data Sheet.[4]
-
If Inhaled: Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
-
In Case of Skin Contact: Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[4]
-
If Swallowed: Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[4] Ensure adequate ventilation.[4] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains; discharge into the environment must be avoided.[4]
-
Methods for Cleaning Up: Collect and arrange for disposal.[4] Keep the chemical in suitable, closed containers for disposal.[4] Remove all sources of ignition and use spark-proof tools.[4]
Experimental Protocols and Visualizations
As no specific experimental safety protocols for this compound are available, a generalized workflow for assessing the cytotoxicity of a novel compound is presented below. This serves as a foundational example of a safety-related experimental design.
Caption: Workflow for a typical in vitro cytotoxicity assessment.
Safe Handling Workflow
The following diagram illustrates the lifecycle of a chemical within the laboratory, emphasizing key safety checkpoints.
Caption: General laboratory workflow for safe chemical handling.
Conclusion
While this compound is a valuable tool in research, the current lack of comprehensive safety and toxicological data mandates a cautious approach. All handling should be performed under the assumption that the compound is hazardous. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing risk. Researchers are strongly encouraged to seek out and review the most up-to-date Safety Data Sheet before use and to perform thorough risk assessments for their specific experimental protocols.
References
Methodological & Application
Application Notes and Protocols for Labeling Antisense Oligonucleotides with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled antisense oligonucleotides (ASOs) are critical tools for understanding their cellular uptake, distribution, and mechanism of action. This document provides a detailed guide for the covalent labeling of amine-modified ASOs with the fluorescent dye 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This naphthalimide-based dye offers favorable photophysical properties for cellular imaging and analysis. The protocols outlined below cover the conjugation reaction, purification of the labeled ASO, and methods for its characterization.
1,8-naphthalimide derivatives are noted for their significant optical properties, including good fluorescence, high quantum yields, and excellent stability, making them valuable as fluorescent probes in biological systems. Their photophysical characteristics can be fine-tuned through structural modifications.
Physicochemical and Spectroscopic Data
Quantitative data for ASOs labeled with this compound is not extensively available in the literature. The following tables provide known properties of the free dye and representative data for a hypothetically labeled ASO. Researchers should determine these values empirically for their specific ASO sequence and application.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 368.38 g/mol |
| Purity | >95% |
| Excitation Wavelength (λex) | 364 nm |
| Emission Wavelength (λem) | 476 nm |
| Solubility | Soluble in DMSO and water |
Table 2: Representative Characterization Data for a Labeled Antisense Oligonucleotide (Hypothetical)
| Parameter | Unlabeled ASO | Labeled ASO |
| Molecular Weight (Da) | 6000 | 6351 (ASO + Linker + Dye) |
| Absorbance Maxima | 260 nm | 260 nm, 364 nm |
| HPLC Retention Time (min) | 10.2 | 12.5 |
| Labeling Efficiency (%) | N/A | >90% (To be determined) |
| Quantum Yield (Φ) | N/A | To be determined |
Experimental Workflow and Chemical Reaction
The overall process involves the reaction of an amine-modified ASO with the N-hydroxysuccinimide (NHS) ester of the naphthalimide dye, followed by purification and characterization of the conjugate.
Caption: Workflow for ASO Labeling.
The core of the process is the chemical conjugation reaction.
Caption: NHS Ester Conjugation Chemistry.
Experimental Protocols
Preparation of Amine-Modified Antisense Oligonucleotide
It is crucial to start with a high-purity, amine-modified ASO. The primary amine, typically introduced at the 5' or 3' terminus via a linker (e.g., a C6 amino linker), serves as the nucleophile for the conjugation reaction.
-
Purification: The amine-modified ASO should be purified, preferably by HPLC, to remove any truncated sequences or other impurities that could interfere with the labeling reaction.
-
Quantification: Accurately determine the concentration of the ASO solution by measuring its absorbance at 260 nm (A₂₆₀).
Activation of this compound (Not always necessary if purchased as NHS ester)
If the dye is not already in its N-hydroxysuccinimide (NHS) ester form, it must be activated to react efficiently with the primary amine of the ASO. This is a standard procedure using dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, and N-hydroxysuccinimide. For simplicity, it is recommended to obtain the pre-activated NHS ester of the dye.
Conjugation of the Naphthalimide Dye to the ASO
This protocol is adapted from general methods for labeling amino-modified oligonucleotides with NHS esters.
Materials:
-
Amine-modified ASO
-
This compound, N-hydroxysuccinimide ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (amine-free)
-
Nuclease-free water
Procedure:
-
Prepare the ASO solution: Dissolve the amine-modified ASO in the 0.1 M sodium bicarbonate buffer to a final concentration of 0.5 to 1.0 mM.
-
Prepare the dye solution: Immediately before use, dissolve the naphthalimide-NHS ester in anhydrous DMSO to a concentration of approximately 10-15 mM.
-
Set up the reaction: In a microcentrifuge tube, add a 10- to 20-fold molar excess of the dissolved dye-NHS ester to the ASO solution.
-
Incubate: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight, in the dark to prevent photobleaching of the dye.
Purification of the Labeled ASO
Purification is essential to remove unreacted dye and unlabeled ASO. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.
Instrumentation and Reagents:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Dilute the reaction mixture: Dilute the conjugation reaction mixture with nuclease-free water.
-
HPLC Separation: Inject the diluted sample onto the C18 column. Elute the products using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 364 nm (for the naphthalimide dye). The desired product will absorb at both wavelengths and typically elutes later than the unlabeled ASO due to the hydrophobicity of the dye. Collect the corresponding peak.
-
Desalting: The collected fraction containing the labeled ASO should be desalted, for example, by using a desalting column or through ethanol precipitation.
-
Lyophilization: Lyophilize the purified, desalted product to obtain a dry powder.
Characterization of the Labeled ASO
Purity Assessment:
-
Re-inject a small amount of the purified product into the RP-HPLC system. A single, sharp peak that absorbs at both 260 nm and 364 nm indicates a pure conjugate.
Concentration and Labeling Efficiency Determination:
-
Resuspend the lyophilized labeled ASO in nuclease-free water.
-
Measure the absorbance of the solution at 260 nm (A₂₆₀) and 364 nm (A₃₆₄) using a UV/Vis spectrophotometer.
-
Calculate the concentration of the ASO using the Beer-Lambert law (A = εcl) at 260 nm, correcting for the absorbance of the dye at this wavelength.
-
Calculate the concentration of the dye using its molar extinction coefficient at 364 nm.
-
The labeling efficiency can be estimated from the ratio of the dye concentration to the ASO concentration.
Mass Spectrometry:
-
Confirm the identity of the labeled ASO by mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the sum of the molecular weight of the ASO and the naphthalimide dye moiety.
Applications
ASOs labeled with this compound can be used in a variety of applications, including:
-
Cellular Uptake and Trafficking Studies: Visualize the internalization and subcellular localization of ASOs in living cells using fluorescence microscopy.
-
In Vivo Imaging: Track the biodistribution of ASOs in animal models.
-
Binding Assays: Develop fluorescence-based assays to study the interaction of ASOs with their target RNA or with cellular proteins.
Storage and Handling
Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark at -20°C. For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.
Conclusion
The protocol described provides a robust method for labeling antisense oligonucleotides with this compound. Proper purification and characterization are paramount to ensure the quality and reliability of the labeled ASO for downstream applications in research and drug development. It is recommended that researchers empirically determine the optimal reaction conditions and quantitative characteristics for their specific ASO sequence.
Application Notes and Protocols for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a versatile fluorescent probe belonging to the 1,8-naphthalimide class of dyes. These dyes are characterized by their strong fluorescence, large Stokes shifts, and sensitivity to the local microenvironment. This particular derivative is functionalized with a hexanoic acid linker, making it suitable for conjugation to biomolecules, most notably antisense oligonucleotides. Its intrinsic fluorescence allows for the visualization and tracking of labeled molecules within cellular environments, making it a valuable tool in molecular biology, cell biology, and drug development for studying the uptake, distribution, and dynamics of oligonucleotides and other targeted molecules.
Physicochemical and Spectroscopic Properties
Proper handling and storage of this compound are crucial for maintaining its integrity and performance. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |
| Molecular Weight | 368.38 g/mol | [1] |
| Purity | >95% | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and water | [1] |
| Excitation Maximum (λex) | 364 nm | [1] |
| Emission Maximum (λem) | 476 nm | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture. The product is stable for at least 12 months under these conditions. | [1][2] |
Key Applications in Fluorescence Microscopy
The primary application of this compound is as a fluorescent label for biomolecules, particularly for tracking antisense oligonucleotides to study their cellular uptake and intracellular localization. The flat, planar structure of the 1,8-naphthalimide core allows it to interact with DNA and RNA, potentially through intercalation or groove binding, which can influence its fluorescent properties upon binding.[2]
Protocol 1: Labeling of Amino-Modified Oligonucleotides
This protocol describes the covalent conjugation of this compound to an oligonucleotide functionalized with a primary amine.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.
-
-
Conjugation to Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer.
-
Add the activated NHS-ester solution to the oligonucleotide solution. The molar ratio of the dye to the oligonucleotide should be optimized, but a 10- to 20-fold molar excess of the dye is a good starting point.
-
Incubate the reaction mixture overnight at room temperature in the dark with gentle agitation.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the fluorescently labeled oligonucleotide from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with nuclease-free water.
-
Collect the fractions containing the labeled oligonucleotide, which will typically elute first.
-
Confirm the labeling efficiency and purity using UV-Vis spectroscopy and/or mass spectrometry.
-
-
Storage:
-
Store the purified, labeled oligonucleotide at -20°C or -80°C in a nuclease-free environment.
-
Protocol 2: Live-Cell Imaging of Labeled Oligonucleotides
This protocol provides a general guideline for introducing the fluorescently labeled oligonucleotide into live cells and subsequent imaging.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled oligonucleotide
-
Transfection reagent (for oligonucleotides, if necessary)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for UV excitation)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Transfection/Uptake:
-
Passive Uptake: For some cell types and oligonucleotide modifications, passive uptake may occur. Dilute the labeled oligonucleotide to the desired final concentration (e.g., 100 nM - 1 µM) in complete cell culture medium. Replace the existing medium with the oligonucleotide-containing medium and incubate for a predetermined time (e.g., 4-24 hours).
-
Transfection-Mediated Delivery: For enhanced delivery, use a suitable transfection reagent according to the manufacturer's protocol. Briefly, dilute the labeled oligonucleotide and the transfection reagent separately in serum-free medium (e.g., Opti-MEM), then combine and incubate to allow complex formation. Add the complexes to the cells and incubate for 4-6 hours before replacing with fresh complete medium.
-
-
Washing:
-
After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any extracellular labeled oligonucleotides.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the dye (Excitation: ~364 nm, Emission: ~476 nm). A DAPI filter set is often suitable.
-
Acquire images and analyze the subcellular localization of the fluorescent signal.
-
Protocol 3: Fixed-Cell Imaging
This protocol is for imaging the labeled oligonucleotide in cells that have been fixed and permeabilized.
Materials:
-
Cells cultured and treated with the labeled oligonucleotide as described in Protocol 2
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Nuclear counterstain (e.g., DAPI or Hoechst) (optional)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation and Oligonucleotide Delivery:
-
Follow steps 1 and 2 from Protocol 2 to deliver the labeled oligonucleotide to the cells.
-
-
Fixation:
-
After incubation, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary if co-staining with intracellular antibodies but may be omitted if only imaging the oligonucleotide.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the 1,8-naphthalimide dye and any counterstains.
-
Data Presentation
The following table provides hypothetical yet representative data for experimental parameters that should be optimized for successful imaging.
| Parameter | Live-Cell Imaging | Fixed-Cell Imaging |
| Cell Type | HeLa, A549, or other relevant cell line | HeLa, A549, or other relevant cell line |
| Labeled Oligo Concentration | 100 nM - 1 µM | 100 nM - 1 µM |
| Incubation Time | 4 - 24 hours | 4 - 24 hours |
| Fixative | N/A | 4% Paraformaldehyde |
| Permeabilization Agent | N/A | 0.1% Triton X-100 |
| Excitation Wavelength | ~364 nm | ~364 nm |
| Emission Wavelength | ~476 nm | ~476 nm |
| Microscope Objective | 40x or 63x oil immersion | 40x or 63x oil immersion |
Troubleshooting
-
Low Signal: Increase the concentration of the labeled oligonucleotide, extend the incubation time, or use a transfection reagent to improve cellular uptake.
-
High Background: Ensure adequate washing steps to remove extracellular probe. For live-cell imaging, consider using an imaging medium with reduced background fluorescence.
-
Phototoxicity (Live-Cell Imaging): Minimize the exposure time and excitation light intensity. Use a more sensitive camera if available.
-
Altered Localization after Fixation: Fixation and permeabilization can sometimes alter the distribution of molecules. Compare with live-cell imaging to confirm localization.
Conclusion
This compound is a valuable fluorescent tool for labeling and tracking biomolecules, particularly oligonucleotides, in fluorescence microscopy. The provided protocols offer a starting point for experimental design. However, optimal conditions for labeling, delivery, and imaging should be determined empirically for each specific application and cell type. The unique spectral properties of the 1,8-naphthalimide core make it a suitable probe for cellular imaging studies aimed at understanding the mechanisms of oligonucleotide delivery and action.
References
Application Notes and Protocols for Tracking Biomolecules with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a versatile and highly fluorescent dye ideal for the sensitive detection and tracking of biomolecules.[1][2] Its 1,8-naphthalimide core provides a stable fluorophore with favorable photophysical properties, while the hexanoic acid linker allows for straightforward covalent attachment to primary amines on biomolecules such as proteins and amine-modified oligonucleotides.[3][4] The planar nature of the naphthalimide ring also allows it to intercalate with or act as a groove binder for DNA and RNA, making it a valuable tool for nucleic acid studies.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in biomolecule tracking.
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented below. These values are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference |
| Molecular Weight | ~368.38 g/mol | --INVALID-LINK-- |
| Excitation Maximum (λex) | 364 nm | [3] |
| Emission Maximum (λem) | 476 nm | [3] |
| Solubility | Soluble in Water and DMSO | [3][4] |
| Purity | ≥95% | --INVALID-LINK-- |
| Appearance | Solid | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of this compound to proteins and oligonucleotides. These are generalized protocols and may require optimization for specific biomolecules and applications.
Protocol 1: Activation of this compound with an NHS Ester
To react with primary amines on biomolecules, the carboxylic acid group of the dye must first be activated, commonly by conversion to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until fully dissolved.
-
Slowly add DCC or EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting NHS ester of the dye can be used directly or purified by silica gel chromatography.
Protocol 2: Labeling of Proteins
This protocol describes the conjugation of the activated dye to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Activated this compound (Dye-NHS ester)
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the Dye-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved Dye-NHS ester to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first.
Protocol 3: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling synthetic oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Activated this compound (Dye-NHS ester)
-
Amine-modified oligonucleotide
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Ethanol
-
3 M Sodium Acetate
-
HPLC for purification
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-5 mM.
-
Prepare Dye Solution: Immediately before use, dissolve the Dye-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved Dye-NHS ester to the oligonucleotide solution.
-
Vortex the mixture and incubate for 4-16 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye by ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide.
-
For higher purity, use reverse-phase HPLC to separate the labeled product from unlabeled oligonucleotides and free dye.
-
Application Workflows and Signaling Pathways
Fluorescently labeled biomolecules can be used to investigate a variety of cellular processes. Below are two example workflows and a signaling pathway that can be studied using biomolecules tagged with this compound.
Workflow 1: Tracking G-Protein Coupled Receptor (GPCR) Internalization
This workflow describes the process of labeling a GPCR with the fluorescent dye to monitor its internalization upon ligand binding. This is a common method to study receptor activity and regulation.
References
- 1. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Dissolving 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent dye and molecular probe, for use in various experimental settings. The following guidelines will ensure accurate and reproducible results in your research applications.
Compound Information
-
IUPAC Name: 6-(4-acetamido-1,8-naphthalimido)hexanoic acid
-
Molecular Formula: C₂₀H₂₀N₂O₅
-
Molecular Weight: 384.39 g/mol
-
Appearance: Solid[1]
-
Primary Solvents: Dimethyl sulfoxide (DMSO) and water[1]
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on information for the compound and similar naphthalimide derivatives, a qualitative solubility profile can be summarized. The carboxylic acid moiety suggests some aqueous solubility, while the naphthalimide core indicates solubility in organic solvents.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | High (enables >10 mM stock) | Recommended for initial stock solution preparation. |
| Water | Soluble | Moderate | The hexanoic acid chain enhances water solubility compared to other naphthalimide derivatives. |
| Ethanol | Likely Soluble | Moderate to Low | Often used for dissolving similar hydrophobic compounds. |
| Methanol | Likely Soluble | Moderate to Low | Solubility may be lower than in ethanol. |
| Phosphate-Buffered Saline (PBS) | Likely Soluble | Moderate to Low | Final working concentrations are typically prepared in aqueous buffers like PBS. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol is recommended for creating a high-concentration stock solution that can be easily aliquoted and diluted for various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials or tubes wrapped in foil to protect from light. Store at -20°C for long-term storage.
Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for biological and other experiments.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the DMSO stock solution to the appropriate volume of the aqueous buffer to reach the final desired working concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Diagrams
References
Application Notes and Protocols for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a versatile fluorescent dye belonging to the 4-amino-1,8-naphthalimide class of compounds. These dyes are characterized by their high fluorescence quantum yields and sensitivity to the local environment, making them valuable tools in biological research. This document provides detailed application notes and protocols for the use of this compound as a fluorescent stain for cellular imaging. The planar structure of the 4-acetylamino-1,8-naphthalimide core suggests a potential mechanism of action involving intercalation or groove binding with DNA and RNA.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is presented below. This data is essential for designing and executing cell staining experiments.
| Property | Value | Reference |
| Molecular Weight | 398.41 g/mol | N/A |
| Excitation Maximum (λex) | 364 nm | N/A |
| Emission Maximum (λem) | 476 nm | N/A |
| Solubility | Soluble in DMSO and water | N/A |
| Purity | >95% | N/A |
Mechanism of Action: DNA/RNA Intercalation
The proposed mechanism of fluorescence for this compound within a cellular context is its ability to intercalate into the nucleic acid structures of DNA and RNA. The flat, planar aromatic rings of the naphthalimide core facilitate its insertion between the base pairs of the double helix or into the grooves of nucleic acids. This binding event can lead to an enhancement of the dye's fluorescence, allowing for the visualization of these structures.
Caption: Proposed mechanism of this compound fluorescence.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound for cell staining. Optimization may be required for specific cell types and experimental conditions.
Stock Solution Preparation
-
Prepare a 1 mM stock solution: Dissolve 1 mg of this compound in 2.51 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Live Cell Staining Protocol
This protocol is based on general procedures for staining live cells with fluorescent dyes.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1.0 µM is recommended, with a suggested range of 0.5 µM to 5.0 µM for optimization.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission spectra (Ex: ~364 nm, Em: ~476 nm).
Caption: A streamlined workflow for live-cell staining.
Fixed Cell Staining Protocol
For experiments requiring cell fixation, the following protocol can be adapted.
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the staining solution by diluting the 1 mM stock solution in PBS to a final working concentration (start with 1.0 µM).
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, cell density, and instrumentation. The following table provides a starting point for optimization.
| Application | Cell Type | Recommended Starting Concentration | Incubation Time |
| Live Cell Imaging | Adherent Mammalian Cells (e.g., HeLa, A549) | 1.0 µM | 15-30 minutes |
| Fixed Cell Imaging | Adherent Mammalian Cells (e.g., HeLa, A549) | 1.0 µM | 30-60 minutes |
Troubleshooting
-
Weak Signal: Increase the dye concentration or incubation time. Ensure that the correct filter sets are being used for imaging.
-
High Background: Decrease the dye concentration or incubation time. Ensure thorough washing steps to remove unbound dye.
-
Phototoxicity (Live Cell Imaging): Reduce the illumination intensity and exposure time during imaging. Use a lower dye concentration.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals. Dispose of waste according to institutional guidelines.
Illuminating the Inner Workings of the Cell: Applications of 1,8-Naphthalimide Derivatives in Live Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the design of sophisticated molecular probes for live cell imaging. Its advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, excellent photostability, and tunable emission spectra, make it an ideal platform for developing sensors that can visualize and quantify dynamic processes within living cells.[1][2][3] These derivatives have been successfully employed to image a wide array of cellular parameters and organelles, providing invaluable insights into cell biology, disease pathogenesis, and drug discovery.
This document provides an overview of the key applications of 1,8-naphthalimide derivatives in live cell imaging, accompanied by structured data tables for easy comparison of probe performance and detailed, generalized experimental protocols.
Key Application Areas:
-
Organelle-Specific Imaging: Targeting specific subcellular compartments to study their morphology and function.
-
Sensing Intracellular pH: Monitoring pH fluctuations associated with various physiological and pathological states.
-
Mapping Cellular Viscosity: Visualizing changes in the micro-viscosity of cellular environments.
-
Detecting Metal Ions: Quantifying the distribution and concentration of essential or toxic metal ions.
-
Monitoring Enzyme Activity: Developing "turn-on" or ratiometric probes to report on specific enzymatic conversions.
Application 1: Mitochondria-Targeted Imaging
1,8-naphthalimide derivatives can be functionalized with lipophilic cations, such as triphenylphosphonium (TPP), to facilitate their accumulation within the mitochondria of living cells.[1] This allows for the specific visualization of mitochondrial morphology and the monitoring of mitochondrial stress.
Quantitative Data Summary: Mitochondrial Probes
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Key Features |
| Mt-4 | ~450 | ~550 | ~100 | High mitochondrial specificity, low cytotoxicity, large Stokes shift.[1] |
Experimental Protocol: Live Cell Mitochondrial Staining
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the mitochondria-targeting 1,8-naphthalimide probe (e.g., Mt-4) in DMSO (e.g., 1 mM).
-
Cell Staining:
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the specific probe (e.g., excitation at ~450 nm and emission at ~550 nm for a probe like Mt-4).
-
Application 2: Fluorescent Probes for Intracellular pH
The fluorescence of certain 1,8-naphthalimide derivatives is sensitive to pH changes.[4][5][6] This property is often achieved by incorporating a pH-sensitive moiety, such as a piperazine group, which can be protonated or deprotonated, altering the electronic properties of the fluorophore.[5] This allows for the ratiometric or "turn-on" detection of pH in different cellular compartments.[7]
Quantitative Data Summary: pH Probes
| Probe Name | pKa | pH Range | Fluorescence Change | Key Features |
| BPN | 6.69 | 6.4 - 8.0 | >131-fold increase from pH 11.0 to 3.0 | Water-soluble, large Stokes shift (142 nm), suitable for cytosolic pH.[5] |
| ER-H | N/A | Sensitive to acidic conditions | Fluorescence enhancement | ER-targeting, visualizes ER acidification during stress.[5] |
| Probe 3 | N/A | 12 to 4 | "Off-on" switch | High water solubility, quantum yield increases from 0.001 to 0.14.[8] |
Experimental Protocol: Live Cell pH Measurement
-
Cell Culture: Culture cells on glass-bottom dishes as described for mitochondrial staining.
-
Probe Loading:
-
Prepare a stock solution of the pH-sensitive 1,8-naphthalimide probe in DMSO.
-
Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1-5 µM).
-
Incubate the cells with the probe-containing medium for 20-40 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS.
-
Calibration (Optional, for quantitative measurements):
-
Prepare a series of high-K⁺ buffer solutions with known pH values (e.g., ranging from pH 5.5 to 7.5).
-
Add a protonophore (e.g., nigericin) to the buffers to equilibrate the intracellular and extracellular pH.
-
Incubate the probe-loaded cells with each calibration buffer for 5-10 minutes before imaging.
-
Acquire fluorescence intensity measurements at each pH to generate a calibration curve.
-
-
Imaging:
-
For qualitative imaging, add fresh culture medium and image the cells.
-
For quantitative measurements, acquire images of cells incubated in the calibration buffers.
-
For ratiometric probes, acquire images at two different emission wavelengths. The ratio of the fluorescence intensities is then used to determine the pH.
-
Application 3: Probes for Cellular Viscosity
The fluorescence of some 1,8-naphthalimide derivatives, often referred to as "molecular rotors," is sensitive to the viscosity of their environment.[9][10][11] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In high-viscosity environments, this rotation is hindered, leading to a significant increase in fluorescence intensity.[11][12]
Quantitative Data Summary: Viscosity Probes
| Probe Name | Viscosity Sensitivity | Fluorescence Enhancement | Key Features |
| NBC | High | 10.7-fold | Targets lipid droplets, long fluorescence lifetime (up to 8.2 ns).[12] |
| NBA | High | 9.6-fold | Targets lipid droplets, long fluorescence lifetime (up to 7.0 ns).[12] |
| AINP | ~0.37 | N/A | Molecular rotor based on 1-aminoindole and naphthalimide.[6] |
Experimental Protocol: Live Cell Viscosity Imaging
-
Cell Culture: Grow cells on suitable imaging dishes.
-
Induction of Viscosity Change (Optional): Treat cells with agents known to alter intracellular viscosity (e.g., oleic acid to induce lipid droplet formation and viscosity changes).
-
Probe Loading:
-
Prepare a stock solution of the viscosity-sensitive probe in DMSO.
-
Dilute the probe in culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the probe for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS.
-
Imaging:
-
Add fresh medium to the cells.
-
Image using a fluorescence microscope. For quantitative analysis, fluorescence lifetime imaging microscopy (FLIM) can be used to map viscosity changes.[12]
-
Application 4: Detection of Metal Ions
1,8-naphthalimide derivatives can be designed to act as chemosensors for various metal ions, such as Zn²⁺, Cu²⁺, and Pd²⁺.[13][14][15][16] This is typically achieved by incorporating a specific metal ion receptor that, upon binding, modulates the fluorescence of the naphthalimide core through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
Quantitative Data Summary: Metal Ion Probes
| Probe Name | Target Ion | Detection Limit | Fluorescence Change | Key Features |
| Probe 1 | Zn²⁺ | N/A | Up to 13-fold increase | High selectivity, used for imaging Zn²⁺ in the cell nucleus and cytoplasm.[14] |
| NPG | Pd²⁺ | 75 nM | Fluorescence quenching | Used for intracellular detection in MG-63 cells and in biofluids.[16] |
| NI2 | Fe³⁺ | N/A | N/A | Forms a 1:1 complex with Fe³⁺.[13] |
Experimental Protocol: Live Cell Metal Ion Imaging
-
Cell Culture: Culture cells to the desired confluency on imaging dishes.
-
Probe Loading: Incubate cells with the metal ion-sensitive probe (typically 1-10 µM in serum-free medium) for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the extracellular probe.
-
Metal Ion Treatment (Optional): To observe the probe's response, cells can be treated with a cell-permeable form of the target metal ion (e.g., ZnCl₂) or a chelator to reduce its concentration.
-
Imaging: Acquire fluorescence images before and after metal ion treatment to observe changes in fluorescence intensity or emission wavelength.
Application 5: Monitoring Enzyme Activity
1,8-naphthalimide-based probes can be designed to be "caged" with a substrate for a specific enzyme.[17][18] Upon enzymatic cleavage of the substrate, the fluorophore is released or its electronic properties are altered, leading to a "turn-on" or ratiometric fluorescence response.[19][20][21] This allows for the real-time monitoring of enzyme activity in living cells.
Quantitative Data Summary: Enzyme Probes
| Probe Name | Target Enzyme | Response Mechanism | Key Features |
| Ac-DEVD-PABC-Naph | Caspase-3 | Ratiometric | Monitors apoptosis, self-immolative linker releases the fluorophore.[19][20][21] |
| Probe 33 | MAO-A | "Turn-on" (186-fold increase) | Detects endogenous MAO-A in living cells and zebrafish.[17] |
| Probe 34 | CYP1A | Ratiometric (112 nm shift) | Visualizes and detects CYP1A activity, also acts as a colorimetric indicator.[17] |
Experimental Protocol: Live Cell Enzyme Activity Assay
-
Cell Culture: Plate and culture cells as previously described.
-
Induction of Enzyme Activity (Optional): Treat cells with an appropriate stimulus to induce the activity of the target enzyme (e.g., an apoptosis-inducing agent to activate caspases).
-
Probe Loading: Incubate the cells with the enzyme-responsive probe (1-10 µM in culture medium) for a suitable duration (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Imaging: Acquire fluorescence images over time to monitor the change in fluorescence, which corresponds to the activity of the target enzyme.
References
- 1. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A 1,8-naphthalimide-based lysosome-targeting dual-analyte fluorescent probe for the detection of pH and palladium in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence sensing and bioimaging of Cu( ii ) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00115F [pubs.rsc.org]
- 16. A 1,8-naphthalimide based chemosensor for intracellular and biofluid detection of Pd2+ ions: microscopic and anticounterfeiting studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 18. 1,8-Naphthalimide based fluorescent sensors for enzymes - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 19. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a fluorescent dye and a key reagent in various biological and chemical research applications.[1][2][3] Its long-term stability is crucial for ensuring the reproducibility and accuracy of experimental results. This document provides detailed guidelines and protocols for the optimal long-term storage of this compound, based on its chemical properties and general principles of handling fluorescent dyes. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the amide linkages and photodegradation of the naphthalimide core.
Recommended Storage Conditions
Based on manufacturer recommendations and general best practices for fluorescent dyes, the following storage conditions are advised for this compound.
Solid Form
For long-term storage of the compound in its solid (powder) form, the following conditions are recommended to ensure stability for at least two years.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C [1] | Minimizes the rate of chemical degradation. |
| Light | Protect from light (e.g., store in an amber vial or a dark container)[1] | Naphthalimide derivatives can be susceptible to photodegradation. |
| Moisture | Protect from moisture (e.g., store in a desiccator)[1] | Prevents hydrolysis of the amide bonds. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation. |
For short-term storage, +4°C is acceptable.[1]
In Solution
Storing the compound in solution is generally not recommended for long periods. If temporary storage in solution is necessary, the following conditions should be observed:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Drastically slows down degradation in solution. |
| Solvent | Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) | Minimizes the risk of hydrolysis. |
| Light | Protect from light (e.g., use amber vials, wrap in foil) | Prevents photodegradation, which can be accelerated in solution. |
| Aliquoting | Aliquot into smaller, single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound. |
Illustrative Stability Data
The following table provides an example of how quantitative stability data for this compound could be presented. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Storage Condition | Time Point | Purity (%) | Degradation Product 1 (%)* | Degradation Product 2 (%)** |
| -20°C, Dark, Desiccated | 0 Months | 99.5 | <0.1 | <0.1 |
| 12 Months | 99.2 | 0.3 | 0.2 | |
| 24 Months | 98.9 | 0.5 | 0.3 | |
| +4°C, Dark, Desiccated | 0 Months | 99.5 | <0.1 | <0.1 |
| 6 Months | 97.8 | 1.2 | 0.5 | |
| 12 Months | 95.2 | 2.8 | 1.0 | |
| +25°C, Dark, Ambient Humidity | 0 Months | 99.5 | <0.1 | <0.1 |
| 1 Month | 92.1 | 5.2 | 1.8 | |
| 3 Months | 85.6 | 9.8 | 3.1 | |
| +25°C, Exposed to Light | 0 Months | 99.5 | <0.1 | <0.1 |
| 1 Week | 88.4 | 4.1 | 6.3 | |
| 1 Month | 75.2 | 8.9 | 14.7 |
*Degradation Product 1: Resulting from hydrolysis of the acetamido group. **Degradation Product 2: Resulting from photodegradation of the naphthalimide ring.
Experimental Protocols
The following are detailed protocols for assessing the long-term stability of this compound.
Protocol for Accelerated Stability Testing
This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated temperatures.
Materials:
-
This compound (solid powder)
-
Amber glass vials with screw caps
-
Temperature-controlled ovens/incubators set to 40°C, 50°C, and 60°C
-
Desiccator
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
Analytical column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Weigh out equal amounts of the solid compound into several amber glass vials.
-
For each temperature condition, place a set of vials in the respective temperature-controlled oven.
-
As a control, place one set of vials in a desiccator at the recommended storage temperature of -20°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a solution of the compound of a known concentration in a suitable solvent (e.g., DMSO).
-
Analyze the sample by HPLC to determine the purity of the compound and quantify any degradation products.
-
Plot the percentage of the parent compound remaining against time for each temperature.
Protocol for Photostability Testing
This protocol follows the principles of the ICH Q1B guidelines for photostability testing.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source capable of emitting a standardized output of visible and UVA light.
-
Transparent and light-impermeable containers (e.g., clear glass vials and amber vials/foil-wrapped vials)
-
HPLC system as described in Protocol 4.1.
Procedure:
-
Prepare samples of the solid compound in both transparent and light-impermeable containers.
-
Prepare solutions of the compound in a suitable solvent in both transparent and light-impermeable containers.
-
Place the samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, protected from light, should be kept at the same temperature.
-
After the exposure period, analyze all samples and the control by HPLC.
-
Compare the chromatograms of the exposed samples with the control to identify and quantify any photodegradation products.
Protocol for Hydrolytic Stability Testing
This protocol assesses the stability of the compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
Temperature-controlled water bath or incubator
-
HPLC system as described in Protocol 4.1.
Procedure:
-
Prepare solutions of the compound in each of the pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining parent compound and any hydrolysis products.
-
Determine the rate of degradation at each pH.
Visualizations
Potential Degradation Pathways
References
Application Notes and Protocols: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid as a Molecular Probe in Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a versatile fluorescent probe belonging to the 1,8-naphthalimide class of compounds. Its planar aromatic structure allows it to function as a DNA intercalator or groove binder, making it a valuable tool in molecular genetics and cellular biology. The hexanoic acid linker provides a site for conjugation to biomolecules, most notably for the labeling of antisense oligonucleotides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below. This data is essential for designing experiments and interpreting results.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [3] |
| Molecular Weight | 368.38 g/mol | [3] |
| Excitation Maximum (λex) | 364 nm | [3] |
| Emission Maximum (λem) | 476 nm | [3] |
| Purity | >95% | [3] |
| Solubility | Soluble in water and DMSO | [1][3] |
| Appearance | Solid | [1] |
Applications in Genetics and Molecular Biology
The unique properties of this compound make it suitable for a range of applications:
-
Fluorescent Labeling of Oligonucleotides: The carboxylic acid group can be activated to form a reactive ester (e.g., NHS ester) for covalent attachment to amine-modified oligonucleotides. These labeled oligonucleotides can be used as probes in various hybridization techniques.
-
DNA Intercalation and Groove Binding Studies: The planar naphthalimide ring system allows for non-covalent interaction with double-stranded DNA.[1] This property can be exploited to study DNA conformation and to screen for potential DNA-binding drugs.
-
Cellular Imaging: When conjugated to oligonucleotides or other delivery vehicles, this probe can be used to visualize cellular uptake and subcellular localization of the target molecule. The 1,8-naphthalimide class of molecules is known for its utility in cellular imaging.[4]
-
Fluorescence-Based Assays: The fluorescence of the probe can be modulated by its binding to DNA, providing a basis for developing quantitative assays for DNA detection and for studying DNA-protein interactions.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides
This protocol describes the conjugation of this compound to an oligonucleotide with a 5' or 3' amine modification. The protocol involves the activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the amino-modified oligonucleotide.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amino-modified oligonucleotide
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification system (e.g., HPLC with a C18 column or gel electrophoresis)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for at least 4 hours at room temperature to form the NHS ester.
-
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye and byproducts using reverse-phase HPLC or preparative polyacrylamide gel electrophoresis (PAGE).
-
For HPLC purification, use a C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.
-
Monitor the elution at 260 nm (oligonucleotide) and 364 nm (naphthalimide dye). The peak absorbing at both wavelengths corresponds to the labeled product.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
Estimate the labeling efficiency by measuring the absorbance at 364 nm.
-
Lyophilize the purified probe and store at -20°C, protected from light.
-
Caption: Workflow for labeling an amino-modified oligonucleotide.
Protocol 2: DNA Intercalation Assay using Fluorescence Spectroscopy
This protocol provides a general method to assess the binding of this compound to double-stranded DNA (dsDNA) by monitoring changes in its fluorescence emission.
Materials:
-
This compound
-
Stock solution of dsDNA (e.g., calf thymus DNA)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the naphthalimide probe in DMSO.
-
Prepare a stock solution of dsDNA in the binding buffer and determine its concentration accurately by UV absorbance at 260 nm.
-
Prepare a working solution of the probe in the binding buffer. The final concentration of DMSO should be kept low (<1%) to avoid solvent effects on DNA structure.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the naphthalimide probe (e.g., 1-10 µM) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm with excitation at 364 nm).
-
Incrementally add small aliquots of the dsDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding affinity (e.g., the binding constant, Kd) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation.
-
Caption: Workflow for DNA intercalation assay.
Protocol 3: Cellular Imaging of Labeled Oligonucleotides
This protocol outlines a general procedure for visualizing the cellular uptake of oligonucleotides labeled with this compound using fluorescence microscopy.
Materials:
-
Labeled oligonucleotide probe
-
Cell culture medium
-
Cells grown on coverslips or in imaging dishes
-
Transfection reagent (optional, for enhanced delivery)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (DAPI and a filter for the naphthalimide probe)
Procedure:
-
Cell Seeding:
-
Seed cells on sterile glass coverslips or in imaging dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
-
Incubation with Labeled Oligonucleotide:
-
Prepare a solution of the labeled oligonucleotide in serum-free cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).
-
If using a transfection reagent, prepare the oligonucleotide-reagent complexes according to the manufacturer's instructions.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the oligonucleotide solution (with or without transfection reagent) to the cells and incubate for the desired time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Staining:
-
Remove the incubation medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope. Use the DAPI channel to visualize the nuclei and a suitable filter set for the naphthalimide probe (e.g., excitation around 360 nm and emission around 480 nm) to observe the localization of the labeled oligonucleotide.
-
Caption: Workflow for cellular imaging of a labeled oligonucleotide.
Data Presentation
The following table provides a template for summarizing quantitative data from a fluorescence titration experiment to determine the DNA binding affinity of this compound.
| [dsDNA] (µM) | Fluorescence Intensity (a.u.) at 476 nm | Corrected Fluorescence Intensity |
| 0 | Initial Intensity | Initial Intensity |
| ... | ... | ... |
| Final Conc. | Final Intensity | Corrected Final Intensity |
| Binding Constant (Kd) | Calculated Value |
Concluding Remarks
This compound is a valuable fluorescent tool for researchers in genetics and drug development. Its ability to be conjugated to oligonucleotides and its intrinsic DNA-binding properties allow for a range of applications from basic research to potential diagnostic and therapeutic development. The protocols provided herein offer a starting point for the utilization of this probe in various experimental settings. Researchers should optimize these protocols for their specific applications and cell types.
References
Troubleshooting & Optimization
Technical Support Center: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Welcome to the technical support center for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly photobleaching, encountered during experiments with this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a multifunctional fluorescent dye.[1][2][3] It belongs to the 1,8-naphthalimide class of fluorophores, which are known for their desirable photophysical properties, including good photostability and high fluorescence quantum yields.[4] This particular dye is noted for its utility in labeling biomolecules, such as antisense oligonucleotides.
Q2: What are the spectral properties of this dye?
The key spectral properties for this compound are:
-
Excitation Maximum (λex): 364 nm
-
Emission Maximum (λem): 476 nm
Q3: What is photobleaching and why is my signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[1][5] This fading of the fluorescent signal occurs when the dye is exposed to excitation light, particularly at high intensities or for prolonged periods.[6] The process is often mediated by reactive oxygen species (ROS) that chemically damage the dye molecule.[1][5]
Q4: How can I determine if signal loss is due to photobleaching?
Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity during continuous imaging. If the signal is weak or absent from the start, other issues like low labeling efficiency, incorrect filter sets, or low target concentration might be the cause.[7] To confirm photobleaching, you can move to a fresh, unexposed area of your sample; if the initial signal is bright and then fades with exposure, photobleaching is the likely culprit.
Q5: Are naphthalimide dyes generally considered photostable?
Yes, 1,8-naphthalimide derivatives are generally recognized for their excellent fluorescent properties and high photo- and thermostability.[8] Their rigid, planar structure contributes to their inherent stability compared to some other classes of fluorescent dyes.[1] However, like all fluorophores, they are still susceptible to photobleaching under demanding imaging conditions.
Troubleshooting Guide: Photobleaching Issues
If you are experiencing rapid signal loss, follow these steps to diagnose and mitigate the problem.
| Problem | Possible Cause | Recommended Solution |
| Rapid and uniform signal decay across the illuminated area. | High excitation light intensity. | Lower the laser power or use neutral density (ND) filters to reduce the intensity. If using a lamp, close the field diaphragm to illuminate only the area being imaged. |
| Prolonged exposure time. | Minimize the sample's exposure to the excitation light. Use the transmitted light to find and focus on the area of interest before switching to fluorescence for image acquisition.[6] | |
| Presence of molecular oxygen. | Use a commercial or homemade antifade mounting medium containing oxygen scavengers like glucose oxidase or catalase.[5] | |
| Signal is initially bright in some areas but appears quenched or aggregated in others. | Probe aggregation. | Naphthalimide probes can be prone to aggregation, which can quench fluorescence. Ensure the probe is fully dissolved before use and consider sonication to break up aggregates. Use the lowest effective concentration to minimize this effect.[4] |
| Signal is weak from the beginning, making photobleaching seem more pronounced. | Suboptimal imaging conditions. | Ensure your microscope's filter sets are appropriate for the dye's excitation and emission spectra (Ex: 364nm, Em: 476nm). Optimize camera gain and exposure settings.[7] |
| Environmental factors. | The fluorescence of naphthalimide probes can be sensitive to the local environment, such as pH.[1] Ensure your imaging buffer is within the optimal pH range for the dye. |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life
This protocol provides a method to quantify the photostability of a fluorescent dye using fluorescence microscopy.[5]
Objective: To determine the time it takes for the fluorescence intensity of this compound to decrease to 50% of its initial value under specific illumination conditions.
Materials:
-
Solution of this compound (e.g., 1 µM in PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.
-
Set Illumination: Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same intensity for all comparative experiments.[5]
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence has significantly faded.[5]
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Correct for background fluorescence by subtracting the intensity of a region with no dye.[5]
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time. The time at which the intensity drops to 50% is the photobleaching half-life (t₁/₂).[5]
-
Protocol 2: Using Antifade Mounting Media
This protocol describes the final step of an immunofluorescence workflow, incorporating an antifade reagent.
Objective: To prepare a sample for fluorescence microscopy with protection against photobleaching.
Materials:
-
Stained cells on a coverslip.
-
Phosphate-buffered saline (PBS).
-
Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).
-
Microscope slide.
-
Fine-tipped forceps.
-
Clear nail polish or sealant (optional).
Procedure:
-
Final Wash: Perform a final wash of the coverslip with PBS to remove residual salts.
-
Remove Excess Buffer: Carefully aspirate the PBS from the coverslip.
-
Apply Antifade Medium: Dispense one drop of the antifade mounting medium onto the center of the microscope slide.
-
Mount Coverslip: Using forceps, carefully lower the coverslip (cell-side down) onto the drop of medium at a 45° angle to avoid trapping air bubbles.
-
Seal Coverslip (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish.
-
Cure and Image: Allow the mounting medium to cure according to the manufacturer's instructions, typically for a few hours at room temperature in the dark. The sample is then ready for imaging.
Data and Visualizations
Quantitative Data Summary
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| This compound | 364 | 476 | Not Reported | Good (Typical for Naphthalimides) |
| Fluorescein (FITC) | 494 | 518 | 0.92 | Low |
| Alexa Fluor™ 488 | 494 | 519 | 0.92 | High |
| Cyanine (Cy3) | 550 | 570 | ~0.24 | Moderate |
| Cyanine (Cy5) | 649 | 666 | ~0.20 - 0.28 | Moderate |
Data for comparative fluorophores is sourced from reference[5].
Diagrams
Caption: Key pathways leading to fluorescence and photobleaching.
Caption: A troubleshooting workflow for mitigating photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. biotium.com [biotium.com]
- 8. Development of 1,8-naphthalimide dyes for rapid imaging of subcellular compartments in plants - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving signal-to-noise with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in fluorescence-based experiments.
Properties and Applications
This compound is a multifunctional fluorescent dye.[1][2][3][4][5] Such dyes are crucial tools in a variety of biological experiments, enabling researchers to visualize and analyze cellular structures, track biomolecules, and assess cell functions.[1][3] Its applications span from fundamental scientific research to potential roles in clinical diagnostics.[1][3]
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, offering solutions to improve your signal-to-noise ratio and overall experimental outcomes.
Issue 1: High Background Fluorescence
-
Question: Why is my background fluorescence high, obscuring my specific signal?
-
Answer: High background fluorescence is a frequent challenge that can diminish the sensitivity and dynamic range of your assay. Potential causes include:
-
Excessive Dye Concentration: Using too high a concentration of the dye is a common reason for high background.
-
Insufficient Washing: Failure to adequately wash away unbound dye will result in a generalized high background.
-
Non-Specific Binding: The dye may bind non-specifically to cellular components or the substrate.
-
Autofluorescence: The inherent fluorescence of the cells or sample matrix can contribute to the background.
-
Issue 2: Weak or No Signal
-
Question: I am not observing a fluorescent signal after staining. What could be the problem?
-
Answer: A weak or absent signal can stem from several factors:
-
Suboptimal Dye Concentration: The concentration of the dye may be too low for detection.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of the dye.
-
Photobleaching: Exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, resulting in signal loss.
-
Low Target Abundance: The molecule or structure you are targeting may be present at very low levels in your sample.
-
Issue 3: Rapid Signal Fading (Photobleaching)
-
Question: My fluorescent signal disappears quickly upon imaging. How can I prevent this?
-
Answer: This phenomenon, known as photobleaching, can be mitigated by:
-
Minimizing Light Exposure: Reduce the intensity and duration of the excitation light.
-
Using Antifade Reagents: Incorporate an antifade mounting medium to protect your sample.
-
Optimizing Image Acquisition Settings: Use the lowest possible laser power and shortest exposure time that still provides a satisfactory signal.
-
Quantitative Data for Optimization
The following tables provide illustrative data to guide the optimization of your experiments with this compound. Note: These are example values and optimal conditions may vary depending on the specific cell type, experimental setup, and instrumentation.
Table 1: Optimal Dye Concentration
| Concentration (µM) | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 0.1 | 150 | 50 | 3.0 |
| 0.5 | 750 | 100 | 7.5 |
| 1.0 | 1500 | 120 | 12.5 |
| 5.0 | 2500 | 500 | 5.0 |
| 10.0 | 3000 | 1200 | 2.5 |
Table 2: Effect of Incubation Time on Staining
| Incubation Time (minutes) | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 5 | 400 | 80 | 5.0 |
| 15 | 1200 | 110 | 10.9 |
| 30 | 1600 | 130 | 12.3 |
| 60 | 1700 | 250 | 6.8 |
| 120 | 1750 | 400 | 4.4 |
Experimental Protocols
Protocol 1: General Cell Staining Procedure
This protocol provides a general workflow for staining adherent cells with this compound.
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and wash with a buffer like PBS.
-
Staining:
-
Prepare a working solution of this compound in an appropriate buffer (e.g., PBS) at the optimized concentration (see Table 1).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the staining solution to the cells and incubate for the optimized duration (see Table 2), protecting from light.
-
-
Washing: Remove the staining solution and wash the cells multiple times with the buffer to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets.
Visualizations
Caption: General experimental workflow for cell staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Appalachia Community Cancer Network ACCN [accnweb.com]
- 3. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. This compound | CTI Molecular Imaging [ctimi.com]
- 5. This compound | Virology [virologyhighlights.com]
Technical Support Center: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid and other 1,8-naphthalimide-based fluorescent probes. Non-specific binding is a common challenge with hydrophobic dyes, and this resource offers strategies to mitigate these effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a multifunctional fluorescent dye.[1][2] Its core structure is based on the 1,8-naphthalimide fluorophore, which is known for its excellent photostability, large Stokes shift, and tunable fluorescent properties.[3][4][5] The hexanoic acid linker allows for its conjugation to other molecules, such as proteins or antibodies, for targeted biological imaging and sensing applications.[4][5]
Q2: What are the primary applications of 1,8-naphthalimide derivatives like this one?
A2: 1,8-naphthalimide derivatives are versatile tools in biological research. They are commonly used as:
-
Fluorescent probes for cellular imaging: Their ability to emit strong fluorescence in the visible spectrum makes them ideal for visualizing cellular structures and processes.[3][4][6]
-
Sensors for ions and pH: Modifications to the 1,8-naphthalimide structure can make their fluorescence sensitive to the concentration of specific ions or changes in pH.[4][7]
-
DNA targeting agents: Some derivatives have been developed for their ability to intercalate with DNA, which has applications in both imaging and anticancer therapy.[5][6]
Q3: What causes non-specific binding of fluorescent probes?
A3: Non-specific binding occurs when the probe interacts with unintended targets in a sample.[8][9] For hydrophobic probes like this compound, the primary cause is often hydrophobic interactions with cellular components like lipids and the hydrophobic domains of proteins.[10] Other contributing factors can include electrostatic interactions if the probe is charged, and aggregation of the dye at high concentrations.[11]
Q4: How can non-specific binding affect my experimental results?
A4: Non-specific binding can lead to several issues, including:
-
High background fluorescence: This can obscure the true signal from your target, reducing the signal-to-noise ratio and making data interpretation difficult.[9][12]
-
False negatives: If the non-specific binding is very high, it can deplete the amount of free probe available to bind to the intended target.[9]
Troubleshooting Guide
Problem: High background fluorescence across the entire sample.
-
Is the probe concentration too high?
-
Answer: High concentrations can lead to increased non-specific binding and dye aggregation. It is crucial to perform a concentration titration to find the optimal balance between signal and background. Start with a low concentration (e.g., in the nanomolar range) and incrementally increase it.
-
-
Are you using an appropriate blocking agent?
-
Answer: Blocking unoccupied sites on your sample can significantly reduce non-specific binding. The choice of blocking agent depends on your sample type. Common options include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers. For hydrophobic dyes, consider using blocking agents with some detergent content, like Tween-20, or specialized blockers for charged dyes.[13]
-
Problem: The probe is accumulating in lipid-rich structures (e.g., membranes, lipid droplets) that are not the intended target.
-
Is the hydrophobicity of the probe the primary issue?
-
Answer: The 1,8-naphthalimide core is inherently hydrophobic. To counteract this, you can try to increase the hydrophilicity of your buffers. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to your incubation and wash buffers can help to reduce hydrophobic interactions.[14] Be cautious, as high concentrations of detergents can disrupt cell membranes.
-
-
Can the incubation conditions be optimized?
Problem: The fluorescence signal is weak or absent.
-
Is the probe compatible with your experimental conditions?
-
Has the probe degraded?
-
Answer: Fluorescent dyes can be susceptible to photobleaching and degradation over time, especially if not stored correctly. Store the probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.
-
Quantitative Data Tables
Table 1: Recommended Starting Concentrations for Titration
| Application | Starting Concentration Range | Notes |
| Live Cell Imaging | 50 nM - 1 µM | Higher concentrations may be toxic. |
| Fixed Cell Staining | 100 nM - 5 µM | Permeabilization can affect non-specific binding. |
| In Vitro Binding Assays | 10 nM - 500 nM | Dependent on the affinity of the target interaction. |
Table 2: Common Blocking Agents and Modifiers
| Agent | Typical Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | General protein blocker. |
| Normal Goat Serum | 5 - 10% (v/v) | Blocks non-specific antibody binding. |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions. |
| Triton X-100 | 0.1 - 0.2% (v/v) | Permeabilizing agent and reduces hydrophobic interactions. |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Alternative to BSA, can reduce background in some systems. |
Experimental Protocols
Protocol 1: Titration of this compound for Live Cell Imaging
-
Cell Preparation: Seed your cells of interest in a suitable imaging plate (e.g., glass-bottom 96-well plate) and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe in DMSO. Immediately before use, prepare a series of dilutions in your imaging medium (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, 50 nM).
-
Incubation: Replace the culture medium with the probe-containing medium and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control (medium with DMSO only).
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the 1,8-naphthalimide fluorophore.
-
Analysis: Compare the signal intensity in your target structure with the background fluorescence at each concentration. Select the lowest concentration that provides a good signal-to-noise ratio.
Protocol 2: Assessing Non-specific Binding in Fixed Cells
-
Sample Preparation: Grow and fix your cells using your standard protocol. Include a negative control cell line that does not express your target of interest, if available.
-
Blocking: Incubate the fixed cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Probe Incubation: Incubate the cells with the probe at the optimized concentration (determined from Protocol 1) for 1 hour.
-
Washing: Wash the cells three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Imaging and Analysis: Acquire images of both your target cells and the negative control cells. High fluorescence in the negative control cells is indicative of non-specific binding.
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
Caption: Specific vs. non-specific binding of a hydrophobic probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Tailoring Hydrophobic Interactions between Probes and Amyloid-β Peptides for Fluorescent Monitoring of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. biotium.com [biotium.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. bitesizebio.com [bitesizebio.com]
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid solubility problems in aqueous buffers
Disclaimer: Specific solubility data for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is limited in publicly available literature. This guide is based on the general properties of 1,8-naphthalimide derivatives and established principles for handling research compounds with poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a multifunctional dye.[1] Structurally, it belongs to the 1,8-naphthalimide class of compounds, which are known for their fluorescent properties and are often used as probes in biological research.[1][2] The molecule consists of a large, flat, and hydrophobic 1,8-naphthalimide core, which significantly limits its solubility in water.[3] While the hexanoic acid side chain provides a potential site for ionization to improve solubility, the overall hydrophobic nature of the molecule often leads to challenges in achieving desired concentrations in aqueous buffers used for biological experiments.[4]
Q2: What are the primary factors affecting the solubility of this compound in aqueous buffers?
Several factors can influence the solubility of this compound:
-
pH: The hexanoic acid moiety has a carboxylic acid group which can be deprotonated at higher pH values (above its pKa). The resulting carboxylate anion is significantly more water-soluble than the neutral acid form. Therefore, solubility is expected to be highly pH-dependent.[5][6]
-
Co-solvents: The presence of water-miscible organic solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), can substantially increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][][9]
-
Temperature: Solubility can be temperature-dependent, although the effect varies between compounds. Gentle heating can sometimes help dissolve the compound, but it may precipitate out again upon cooling to room temperature.[10]
-
Buffer Composition and Ionic Strength: High salt concentrations in buffers can sometimes decrease the solubility of organic molecules through a "salting-out" effect.[11]
Q3: What is the expected solubility of this compound in common buffers like PBS or Tris?
While one supplier suggests the compound is soluble in water or DMSO, the specific concentration is not provided.[12] Based on the structure, the solubility in neutral aqueous buffers like PBS (pH 7.4) is expected to be low. The large aromatic surface area promotes intermolecular stacking and resists dissolution in water. To achieve higher concentrations, modification of the buffer pH or the use of co-solvents is likely necessary.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer for the final working concentration.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for initial dissolution due to their ability to dissolve a wide range of organic molecules.[13]
-
Procedure: Dissolve the solid compound in 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[10] Store this stock solution at -20°C, protected from light and moisture.[12]
-
Dilution: When preparing working solutions, add the stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dispersion and prevent localized precipitation.[11]
Q5: I am observing precipitation when diluting my DMSO stock into my aqueous buffer. What can I do?
This is a common problem for hydrophobic compounds.[11] Here are several strategies to overcome this:
-
Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute working solution.[11]
-
Incorporate a Co-solvent: Include a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer to help maintain solubility.[5]
-
Adjust the pH: For this acidic compound, increasing the pH of the final buffer (e.g., to pH 8 or 9) can significantly increase solubility. However, ensure the final pH is compatible with your experimental system.
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution.[13]
Troubleshooting Guide: Solubility Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of organic stock into aqueous buffer. | The final concentration exceeds the thermodynamic solubility limit in the aqueous medium. The drastic change in solvent polarity causes the compound to "crash out".[11] | 1. Optimize Dilution: Add the stock solution slowly to the vigorously vortexing buffer.[11]2. Lower Final Concentration: Test a range of lower final concentrations.3. Use a Co-solvent: Prepare the final aqueous buffer with 1-10% of a co-solvent like ethanol or PEG 400.[7][]4. Adjust pH: Increase the pH of the aqueous buffer to deprotonate the carboxylic acid, which should increase solubility. |
| Working solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is slowly precipitating to reach its equilibrium solubility. This can be influenced by temperature changes. | 1. Equilibrate: Allow the solution to equilibrate for a longer period (e.g., several hours to 24 hours) at the experimental temperature and then filter or centrifuge to remove precipitate before use.[14]2. Increase Solubilizing Agent: Slightly increase the percentage of co-solvent or the pH of the buffer to better maintain solubility. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility can lead to an unknown and variable concentration of the compound in the assay, causing unreliable results.[15][16] | 1. Confirm Solubility Limit: Experimentally determine the solubility limit under your specific assay conditions (see Protocol 2).2. Work Below the Limit: Ensure your final assay concentration is well below the measured kinetic solubility limit.3. Include Vehicle Controls: Always run controls with the same final concentration of solvent (e.g., DMSO) used to dissolve the compound to account for any solvent effects.[13] |
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Type | Expected Solubility (Approx.) | Notes |
| Water (pH 7.0) | Aqueous | < 1 µg/mL | Very low solubility expected due to hydrophobic core. |
| PBS (pH 7.4) | Aqueous Buffer | < 5 µg/mL | Slightly better than pure water, but still very low. |
| Ethanol | Polar Organic | ~ 1-2 mg/mL | Moderate solubility. Can be used as a co-solvent.[] |
| DMSO | Polar Aprotic | > 20 mg/mL (>50 mM) | High solubility. Recommended for stock solutions.[12] |
| DMF | Polar Aprotic | > 20 mg/mL (>50 mM) | High solubility. Alternative to DMSO for stock solutions. |
Table 2: Hypothetical Effect of pH on the Aqueous Solubility of this compound
| Aqueous Buffer | pH | Expected Solubility (Approx.) | Rationale |
| 0.1 M Citrate Buffer | 5.0 | < 1 µg/mL | Carboxylic acid is protonated (neutral), leading to low solubility. |
| 0.1 M Phosphate Buffer | 7.0 | ~ 5-10 µg/mL | Partial deprotonation of the carboxylic acid. |
| 0.1 M Tris Buffer | 8.0 | ~ 50-100 µg/mL | Majority of molecules are deprotonated (anionic), increasing solubility. |
| 0.1 M Carbonate Buffer | 9.0 | > 200 µg/mL | Complete deprotonation enhances water solubility significantly. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out a precise amount of the solid compound (e.g., 2 mg) into a clean, dry vial.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., for a 20 mM stock with a MW of ~396.4 g/mol , add 252 µL of DMSO to 2 mg of compound).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[10]
-
Gentle warming in a 37°C water bath can also be used to aid dissolution.[17]
-
Once the solution is clear with no visible particles, it is ready for use.
-
Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Aqueous Solubility using the Shake-Flask Method
Objective: To determine the approximate solubility of the compound in a specific aqueous buffer, which is crucial for designing reliable experiments.[15][16]
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 20 mM from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear glass vials or a 96-well microplate
-
Plate shaker or orbital shaker
-
High-speed centrifuge or filtration unit (e.g., with 0.45 µm filter)[16]
-
Analytical instrument for quantification (e.g., HPLC-UV or a plate reader capable of measuring absorbance)
Procedure:
-
Prepare a series of dilutions of your compound in the aqueous buffer. For example, add 2 µL of your 20 mM DMSO stock to 98 µL of buffer to get a nominal concentration of 400 µM. Prepare several such dilutions.
-
Seal the vials or plate and place them on a shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) for a set period, typically between 2 to 24 hours, to allow the solution to reach equilibrium.[15] The shake-flask method is a reliable and widely used technique for solubility measurement.[5]
-
After incubation, separate any undissolved precipitate from the saturated solution by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering them.[16]
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method. This can be done by comparing its UV absorbance or HPLC peak area to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile:water).
-
The measured concentration is the kinetic solubility of the compound in that specific buffer.
Visual Guides
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for solvent selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide CAS#: 81-83-4 [m.chemicalbook.com]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. adipogen.com [adipogen.com]
- 13. benchchem.com [benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Labeling Efficiency with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Welcome to the technical support center for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your labeling experiments.
Properties and Storage
To ensure the integrity of your experiments, it is crucial to understand the properties and proper storage of this compound.
| Property | Value |
| Molecular Weight | 368.38 g/mol |
| Excitation Wavelength (λex) | 364 nm[1] |
| Emission Wavelength (λem) | 476 nm (in 0.1 M phosphate buffer, pH 7.0)[1] |
| Solubility | Soluble in water and DMSO[1] |
| Purity | ≥95% (HPCE)[1] |
| Appearance | Solid[1] |
| Storage | Store at -20°C, protected from light and moisture.[1] Stable for at least 2 years under these conditions.[1] |
Note: For protein labeling, this compound is typically activated as an N-hydroxysuccinimide (NHS) ester. The following protocols and troubleshooting guides assume the use of the NHS ester form.
Experimental Protocols
This section provides a detailed methodology for labeling proteins with this compound NHS ester.
Protein Labeling with this compound NHS Ester
This protocol outlines the steps for conjugating the fluorescent dye to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[2][3]
-
Add the dye stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.[6] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][7]
-
-
Quench Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.[]
-
Monitor the fractions for protein (absorbance at 280 nm) and dye (absorbance at ~364 nm).
-
Pool the fractions containing the labeled protein.
-
Experimental Workflow for Protein Labeling
References
Troubleshooting low fluorescence signal with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent probe with excitation and emission maxima at approximately 364 nm and 476 nm, respectively[1]. Like other 1,8-naphthalimide derivatives, it is known for its high fluorescence quantum yield and good photostability[2][3][4]. The core fluorophore, 4-acetylamino-1,8-naphthalimide, has a high fluorescence quantum yield of 0.83 in methanol[].
Q2: What is the primary application of this fluorescent dye?
This molecule is designed as a fluorescent probe for labeling biomolecules, particularly antisense oligonucleotides[1]. The terminal hexanoic acid provides a carboxylic acid group that can be activated to form a stable amide bond with a primary amine on the target molecule.
Q3: How should I store this compound?
For long-term storage, it is recommended to store the compound at -20°C under desiccating conditions. Under these conditions, the product can be stored for up to 12 months[1].
Q4: In which solvents is the dye soluble?
The dye is soluble in water and dimethyl sulfoxide (DMSO)[1]. For conjugation reactions, it is common to dissolve the dye in an anhydrous organic solvent like DMSO or DMF before adding it to the reaction buffer.
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal can arise from a variety of factors, ranging from suboptimal experimental conditions to issues with the labeled conjugate. This guide will walk you through a systematic approach to identify and resolve the root cause of a weak signal.
Issue 1: The free dye has a low fluorescence signal in my buffer.
If the unconjugated dye itself is not fluorescing as expected, the issue likely lies with the solvent environment or the dye's integrity.
| Possible Cause | Recommended Action |
| Inappropriate Solvent | The fluorescence of naphthalimides is highly sensitive to solvent polarity[][6][7][8]. While soluble in water, the quantum yield may be lower than in some organic solvents. Test the fluorescence in a reference solvent like methanol or ethanol to confirm the dye's integrity. |
| Incorrect pH | The fluorescence of some naphthalimide derivatives can be pH-dependent[6]. Ensure your buffer pH is within a stable range for the fluorophore, typically between pH 7 and 9 for labeling reactions. |
| Degradation of the Dye | Improper storage or handling can lead to degradation. Confirm the dye's spectral properties by measuring its absorbance and fluorescence spectra and comparing them to the expected values. |
Issue 2: The fluorescence signal is low after labeling my oligonucleotide.
If the free dye fluoresces well but the labeled oligonucleotide does not, the problem may be related to the conjugation efficiency, purification, or quenching effects.
| Possible Cause | Recommended Action |
| Inefficient Labeling | A low degree of labeling will result in a weak signal. This can be caused by several factors: - Inactive dye: The carboxylic acid was not properly activated. Use fresh EDC and NHS/sulfo-NHS for the activation step. - Suboptimal reaction pH: The reaction of an NHS ester with a primary amine is pH-dependent. The optimal pH range is typically 7.5-8.5[9][10]. Buffers containing primary amines (like Tris) should be avoided as they compete in the reaction[9][11]. - Hydrolysis of activated ester: The activated NHS ester is susceptible to hydrolysis. Perform the conjugation reaction promptly after activating the dye. |
| Poor Purification | Unreacted free dye can interfere with signal measurement and quantification. Ensure that all unreacted dye is removed after the labeling reaction. HPLC is a reliable method for purifying labeled oligonucleotides[][6]. Alternatively, methods like pH-controlled extraction or the use of desalting columns can be employed[1][2][12]. |
| Fluorescence Quenching | The local environment of the attached dye can lead to quenching. - Self-quenching: If the labeling density is too high, fluorophores can quench each other. If you are labeling a molecule with multiple sites, consider reducing the dye-to-molecule ratio in the conjugation reaction. - Interaction with the oligonucleotide: The dye may be interacting with a specific base (especially guanine) or the oligonucleotide backbone, leading to quenching. - Presence of quenchers in the buffer: Components in your final buffer could be quenching the fluorescence. |
| Photobleaching | Although naphthalimides are generally photostable, excessive exposure to the excitation light source will lead to photobleaching and a decrease in signal over time. Minimize light exposure and use an antifade mounting medium if applicable for imaging applications. |
Quantitative Data Summary
| Property | Value | Source |
| Excitation Maximum (λex) | ~364 nm | [1] |
| Emission Maximum (λem) | ~476 nm | [1] |
| Molecular Weight | 368.38 g/mol | [1] |
| Purity | >95% | [1] |
| Solubility | Water, DMSO | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.83 (for 4-acetylamino-1,8-naphthalimide in Methanol) | [] |
Note: The quantum yield is for the core fluorophore in an organic solvent. The value for the complete molecule in aqueous buffers may differ.
Experimental Protocols
Protocol for Labeling an Amine-Modified Oligonucleotide
This protocol describes a general method for conjugating this compound to an oligonucleotide with a primary amine modification. This is a two-step process involving the activation of the dye's carboxylic acid using EDC and Sulfo-NHS, followed by the reaction with the amine-modified oligonucleotide.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3][13]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5[9][11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Desalting column or HPLC for purification
Procedure:
Step 1: Activation of the Carboxylic Acid Dye
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
-
In a microcentrifuge tube, combine the following:
-
10-20 fold molar excess of the dye over the oligonucleotide.
-
A corresponding molar excess of EDC and Sulfo-NHS (a common starting ratio is Dye:EDC:Sulfo-NHS of 1:1.5:3).
-
-
Add Activation Buffer (pH 6.0) to the mixture.
-
Incubate at room temperature for 15-30 minutes, protected from light.
Step 2: Conjugation to the Amine-Modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in the Conjugation Buffer (pH 8.5).
-
Add the freshly activated dye solution from Step 1 to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
Step 3: Purification of the Labeled Oligonucleotide
-
(Optional) Quench the reaction by adding Quenching Buffer and incubating for 30 minutes.
-
Purify the labeled oligonucleotide from the unreacted dye and other reaction components. Reversed-phase HPLC is the recommended method for achieving high purity[6].
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~364 nm (for the dye). The peak that absorbs at both wavelengths corresponds to the successfully labeled oligonucleotide.
-
Alternatively, use a desalting column or an appropriate extraction method to remove the bulk of the unreacted free dye[2][12][14].
Step 4: Quantification
-
Measure the absorbance of the purified conjugate at 260 nm and 364 nm.
-
Calculate the concentration of the oligonucleotide and the dye to determine the degree of labeling.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. atdbio.com [atdbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. glenresearch.com [glenresearch.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least two years.[1] When in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water and dimethyl sulfoxide (DMSO).[1]
Q3: What is the general chemical stability of this compound in solution?
A3: The product is generally considered chemically stable under standard ambient conditions (room temperature).[2] However, the stability of 4-amino-1,8-naphthalimide derivatives, a related class of compounds, can be pH-dependent, with hydrolysis occurring in acidic aqueous solutions. The acetamido group in this compound is expected to offer more stability against photoinduced electron transfer (PET) compared to a primary amino group, which can be a pathway for degradation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, hydrolysis of the imide ring is a potential degradation pathway for naphthalimide derivatives, which can lead to a change in fluorescence properties.[3] Photodegradation can also occur upon prolonged exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased fluorescence intensity over time | Photobleaching: Prolonged exposure to excitation light. | - Minimize exposure of the solution to light by using amber vials or wrapping containers in foil.- Use the lowest possible excitation intensity and exposure time during experiments.- Prepare fresh solutions before each experiment. |
| Chemical Degradation: Instability in the solvent or at a specific pH. | - Assess the stability of the compound in your experimental buffer by monitoring its fluorescence over time.- Consider using a different solvent or adjusting the pH of the solution. Naphthalimide derivatives can be sensitive to acidic conditions.[3] | |
| Unexpected changes in fluorescence spectra (e.g., peak shift) | Hydrolysis of the imide ring: This can alter the electronic structure of the fluorophore.[3] | - Ensure the solution is not stored for extended periods, especially in aqueous buffers.- Analyze the solution using techniques like HPLC or mass spectrometry to identify potential degradation products. |
| Contamination: Presence of impurities in the solvent or other reagents. | - Use high-purity solvents and reagents.- Run a blank sample (solvent only) to check for background fluorescence. | |
| Precipitation of the compound from solution | Low Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent. | - Confirm the solubility of the compound in your specific solvent and concentration.- Consider gentle warming or sonication to aid dissolution. If precipitation persists, a different solvent system may be required. |
| Change in Temperature: Decreased temperature can reduce solubility. | - If storing solutions at low temperatures, allow them to fully equilibrate to room temperature before use. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol provides a general method to assess the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, water, or experimental buffer)
- Spectrofluorometer
- Cuvettes
- Amber vials or containers wrapped in aluminum foil
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent at a known concentration.
- Immediately after preparation (Time 0), measure the fluorescence emission spectrum of an aliquot of the solution using a spectrofluorometer. Record the excitation and emission wavelengths and the fluorescence intensity at the emission maximum.
- Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C) and protected from light.
- At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution and measure its fluorescence spectrum under the same conditions as the initial measurement.
- Plot the fluorescence intensity at the emission maximum as a function of time to determine the stability of the compound. A significant decrease in intensity indicates degradation.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments.
Potential Degradation Pathway
Caption: Potential hydrolysis degradation pathway.
References
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid purity and its impact on experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in research applications.
Product Information
This compound is a fluorescent dye commonly utilized for labeling antisense oligonucleotides. This synthetic probe is soluble in water and DMSO and is typically supplied with a purity of over 95%. For optimal performance and stability, it should be stored under desiccating conditions at -20°C and is stable for up to 12 months.
| Property | Value |
| Molecular Weight | 368.38 g/mol |
| Molecular Formula | C₂₀H₂₀N₂O₅ |
| Excitation Maximum (Ex) | 364 nm |
| Emission Maximum (Em) | 476 nm |
| Purity | >95% |
| Solubility | Water, DMSO |
| Storage Conditions | -20°C, desiccated |
Impact of Purity on Experimental Outcomes
The purity of this compound is critical for obtaining reliable and reproducible experimental results. Impurities can lead to several issues, including reduced labeling efficiency, increased background fluorescence, and altered binding affinities.
| Purity Level | Potential Impact on Experiments |
| >98% | Optimal Performance: High labeling efficiency, low background signal, and consistent results. Recommended for sensitive applications such as quantitative FISH. |
| 95-98% | Good Performance: Generally suitable for most standard applications. May exhibit slightly higher background compared to >98% purity. |
| 90-95% | Variable Performance: Increased risk of lower labeling efficiency and higher background. May require optimization of washing steps. Not recommended for quantitative analysis. |
| <90% | Poor Performance: Significant risk of failed experiments due to poor labeling, high background, and potential for non-specific binding. Not recommended for use. |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
This protocol describes the chemical labeling of an amine-modified oligonucleotide with this compound.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Nuclease-free water
Procedure:
-
Resuspend the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dissolve this compound in DMF to a final concentration of 10 mM.
-
In a microcentrifuge tube, combine the following:
-
10 µL of 1 mM amine-modified oligonucleotide
-
20 µL of 10 mM this compound solution
-
5 µL of DIPEA
-
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours.
-
Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M NaOAc and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at ≥16,000 × g for 25 minutes at 4°C to pellet the labeled oligonucleotide.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Centrifuge again, remove the supernatant, and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer).
-
Determine the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 364 nm (for the dye).
Troubleshooting Guide
Caption: Troubleshooting workflow for experiments using the fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: The compound should be stored at -20°C under desiccating conditions to prevent degradation and maintain its fluorescence properties.
Q2: My labeled oligonucleotide shows a low signal. What are the possible causes?
A2: Low signal can be due to several factors:
-
Inefficient Labeling: Verify the labeling efficiency using spectrophotometry. If the dye-to-oligo ratio is low, consider optimizing the labeling reaction conditions (e.g., pH, reaction time).
-
Dye Degradation: Ensure the dye has been stored correctly and is within its shelf life. Exposure to light can cause photobleaching.
-
Incorrect Filter Sets: Confirm that the excitation and emission filters on your fluorescence microscope are appropriate for the spectral properties of the dye (Ex: 364nm, Em: 476nm).
-
Suboptimal Hybridization: Optimize the hybridization temperature and time for your specific probe and target.
Q3: I am observing high background in my fluorescence in situ hybridization (FISH) experiment. How can I reduce it?
A3: High background can be addressed by:
-
Optimizing Washing Steps: Increase the stringency of your post-hybridization washes by increasing the temperature or decreasing the salt concentration.
-
Reducing Probe Concentration: Titrate the concentration of your labeled probe to find the optimal balance between signal and background.
-
Using a Blocking Agent: For repetitive sequences, include a pre-hybridization step with a blocking agent like Cot-1 DNA.
-
Checking Dye Purity: Impurities in the dye can contribute to non-specific binding and increased background.
Q4: Can I use this dye for applications other than labeling oligonucleotides?
A4: While its primary application is for labeling oligonucleotides, its functional hexanoic acid group could potentially be used to label other molecules containing primary amines through amide bond formation. However, protocols for other applications would need to be developed and optimized.
Q5: How does the purity of the dye affect my experiment?
A5: Dye purity is crucial for reproducibility. Impurities can act as quenching agents, reducing the fluorescence signal. They can also have different binding properties, leading to non-specific signals and high background. Using a high-purity dye ensures that the observed fluorescence is directly proportional to the amount of labeled target.
Experimental Workflow
Caption: General experimental workflow for using the fluorescent dye in FISH.
Validation & Comparative
Alternatives to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid for oligonucleotide labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for oligonucleotides is a critical step that influences experimental outcomes, from diagnostic assays to therapeutic development. While 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a naphthalimide-based dye, offers a fluorescent scaffold, a wide array of alternative labeling reagents are available, often providing superior performance in terms of brightness, photostability, and spectral diversity. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal label for your specific research needs.
Key Performance Metrics of Fluorescent Labels
The efficacy of a fluorescently labeled oligonucleotide is determined by several key photophysical and chemical properties. These include:
-
Quantum Yield (Φ): A measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal.
-
Molar Extinction Coefficient (ε): Indicates how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.
-
Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy.
-
Labeling Efficiency: The percentage of oligonucleotide molecules that are successfully conjugated with the fluorescent dye.
-
Spectral Properties: The excitation and emission maxima (λ_ex and λ_em) determine the appropriate light source and detection filters for a given fluorophore.
Comparison of Common Fluorescent Dye Families
The following tables provide a comparative overview of the performance characteristics of several popular classes of fluorescent dyes used for oligonucleotide labeling. While specific data for this compound is not extensively published, naphthalimide dyes are generally characterized by good fluorescence, high quantum yields (ranging from 0.45 to 0.93 for various derivatives), and good photostability.[1]
Table 1: Spectral and Photophysical Properties of Common Fluorescent Dyes
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Naphthalimide | This compound | ~364 | ~476 | Not widely reported | Good (general class) | Good environmental stability |
| Fluorescein | 6-FAM | 495 | 519 | ~75,000 | ~0.92 | High quantum yield, pH sensitive, moderate photostability.[2][3] |
| Cyanine | Cy3 | 550 | 570 | ~150,000 | ~0.15 | Bright, but susceptible to photobleaching and ozone degradation. |
| Cy5 | 649 | 670 | ~250,000 | ~0.27 | Bright in the far-red, but susceptible to photobleaching. | |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 | High photostability, pH insensitive, bright.[2][3][4] |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 | Very photostable, bright in the far-red, excellent for sensitive detection.[1] | |
| ATTO Dyes | ATTO 488 | 501 | 523 | ~90,000 | ~0.80 | High photostability and brightness, rigid structure prevents isomer formation.[5] |
| ATTO 647N | 646 | 664 | ~150,000 | ~0.65 | Excellent photostability and high fluorescence quantum yield.[2][6] |
Table 2: Qualitative Performance Comparison
| Dye Family | Brightness | Photostability | pH Sensitivity | Water Solubility |
| Naphthalimide | Good | Good | Generally Low | Variable |
| Fluorescein | Very High | Moderate | High | Good |
| Cyanine | Very High | Low to Moderate | Low | Moderate |
| Alexa Fluor | Very High | High | Low | Good |
| ATTO Dyes | Very High | Very High | Low | Good |
Experimental Protocols for Oligonucleotide Labeling
The two most prevalent methods for post-synthetically labeling oligonucleotides are through the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of a dye, or via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry."
Protocol 1: NHS Ester Labeling of Amine-Modified Oligonucleotides
This protocol is a general guideline for the conjugation of a fluorescent dye NHS ester to an oligonucleotide containing a primary amine.
Materials:
-
Amine-modified oligonucleotide
-
Fluorescent dye NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate or sodium borate buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer to a final concentration of 0.3 to 0.8 mM.
-
Prepare Dye NHS Ester Solution: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution and the dye NHS ester solution. A molar excess of the dye (typically 5:1 to 20:1 dye:oligo) is used to drive the reaction to completion.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature (25°C) in the dark to prevent photobleaching.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).
-
For HPLC, a C18 column with a triethylammonium acetate (TEAA) and acetonitrile gradient is commonly used.
-
For PAGE, the labeled oligonucleotide will migrate slower than the unlabeled one. The desired band can be excised and the product eluted.
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).
-
Assess purity by analyzing the final product via RP-HPLC, where a single, sharp peak that absorbs at both 260 nm and the dye's λ_max indicates a pure product.
-
Protocol 2: Click Chemistry Labeling of Alkyne-Modified Oligonucleotides
This protocol outlines the general procedure for labeling an alkyne-modified oligonucleotide with a dye azide using a copper(I)-catalyzed reaction.
Materials:
-
Alkyne-modified oligonucleotide
-
Dye azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO
-
Nuclease-free water
-
Buffer (e.g., phosphate buffer, pH 7)
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).
-
Prepare Reagent Stock Solutions:
-
Dye azide: 10 mM in DMSO.
-
CuSO₄: 100 mM in nuclease-free water.
-
TBTA: 100 mM in DMSO.
-
Sodium ascorbate: 1 M in nuclease-free water (prepare fresh).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
Buffer (to maintain pH ~7)
-
Alkyne-modified oligonucleotide
-
Dye azide solution
-
TBTA stock solution
-
CuSO₄ stock solution
-
-
Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of: 100-200 µM oligonucleotide, 1.5-3 fold molar excess of dye azide, 1 mM sodium ascorbate, 100 µM CuSO₄, and 500 µM TBTA.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide using RP-HPLC or PAGE as described in the NHS ester protocol.
-
-
Quantification and Quality Control:
-
Perform spectrophotometric analysis and purity assessment as described for the NHS ester labeled product.
-
Visualization of Labeling Workflows
The following diagrams illustrate the general workflows for the two primary oligonucleotide labeling chemistries.
Caption: Workflow for NHS Ester Labeling of Oligonucleotides.
References
- 1. biosyn.com [biosyn.com]
- 2. idtdna.com [idtdna.com]
- 3. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. ATTO and alternative dye [biosyn.com]
A Comparative Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid and Other UV-Excitable Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent dye is a critical determinant of success in a wide range of biological assays. For applications requiring ultraviolet (UV) excitation and blue emission, such as the labeling of nucleic acids for hybridization and fluorescence resonance energy transfer (FRET) studies, a careful evaluation of the available fluorophores is essential. This guide provides an objective comparison of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a derivative of the 1,8-naphthalimide class, with other commonly used UV-excitable fluorescent dyes. The comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Quantitative Performance Comparison
The efficacy of a fluorescent dye is determined by several key photophysical parameters, including its quantum yield (Φ), which measures the efficiency of photon emission after absorption, and its photostability, which describes its resistance to irreversible photodegradation. The following table summarizes the key performance indicators for this compound and comparable UV-excitable, blue-emitting fluorescent dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Relative Brightness (ε × Φ) | Photostability |
| This compound | 364[1] | 476[1] | ~0.5 - 0.9 (estimated for 4-amino-1,8-naphthalimides)[2] | Not Reported | Not Reported | Good to Excellent[2][3] |
| Alexa Fluor 350 | 343[4] | 441[4] | 0.24[4] | 19,000 | 4,560 | Excellent[4][5][] |
| DAPI (bound to dsDNA) | 359[7] | 457[7] | 0.92[7][8] | 27,000[8] | 24,840 | Moderate |
| Pacific Blue | 401[9][10] | 452[9][10] | 0.78[9][11] | 46,000[11] | 35,880 | Good[11] |
Experimental Protocols
Measuring Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water, DMSO)
-
Fluorescent dye of interest (test sample)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes)
Procedure:
-
Prepare a series of dilute solutions of both the test sample and the fluorescent standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., excitation and emission slit widths).
-
Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the test sample and standard, respectively (if different).
-
Assessing Photostability
Photostability can be evaluated by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source and filter set
-
Chambered coverslips or microscope slides
-
Solution of the fluorescent dye in a relevant buffer or solvent
-
Image analysis software
Procedure:
-
Prepare a sample of the fluorescent dye on a microscope slide.
-
Place the sample on the microscope stage and focus on the field of view.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period or until the fluorescence intensity has significantly decreased.
-
Quantify the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity versus time. The rate of decay provides a measure of the dye's photostability. Dyes with slower decay rates are more photostable.
Mandatory Visualizations
Experimental Workflow for Oligonucleotide Labeling
The primary application of this compound is the fluorescent labeling of oligonucleotides.[1] The hexanoic acid moiety allows for covalent conjugation to an amine-modified oligonucleotide.
Caption: General workflow for the fluorescent labeling of oligonucleotides.
Signaling Pathway: FRET-Based Hybridization Assay
Fluorescently labeled oligonucleotides are frequently used as probes in FRET-based assays to detect specific nucleic acid sequences. In this example, the 1,8-naphthalimide dye can act as a donor, and its fluorescence is quenched when a suitable acceptor dye is brought into proximity upon hybridization to a target sequence.
Caption: Principle of a FRET-based hybridization assay using fluorescently labeled probes.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 11. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 12. Photophysical Properties of Some Naphthalimide Derivatives | MDPI [mdpi.com]
A Comparative Guide to Fluorescent Labels: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid vs. Fluorescein-Based Labels
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent label is a critical decision in the design of sensitive and reliable biological assays. This guide provides an objective comparison of the performance of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a member of the naphthalimide family of dyes, and the widely used fluorescein-based labels, such as fluorescein isothiocyanate (FITC). This comparison is supported by a summary of their key performance characteristics, detailed experimental protocols for their use, and visualizations of relevant workflows.
Introduction to the Fluorophores
This compound is a fluorescent probe characterized by a 4-acetamido-1,8-naphthalimide core functionalized with a hexanoic acid linker.[1][2][3][4] The naphthalimide scaffold is known for its favorable photophysical properties, including high fluorescence quantum yields and good photostability.[1][2][5][6] The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules, such as proteins and oligonucleotides, typically through carbodiimide chemistry (e.g., EDC/NHS).
Fluorescein-based labels , most notably Fluorescein Isothiocyanate (FITC), have been a cornerstone of fluorescence-based biological research for decades.[7] FITC is a derivative of fluorescein that contains an isothiocyanate reactive group, enabling its covalent attachment to primary amines on proteins and other molecules.[7] While known for its high quantum yield and bright green fluorescence, fluorescein's utility is often limited by its susceptibility to photobleaching and the pH-dependent nature of its fluorescence.[7][8]
Performance Comparison
The choice between this compound and fluorescein-based labels will depend on the specific requirements of the experiment, such as the need for high photostability or consistent performance across a range of pH values. The following tables summarize the key performance metrics for these two classes of fluorescent dyes.
| Property | This compound | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum | ~364 nm[2] | ~495 nm[7] |
| Emission Maximum | ~476 nm[2] | ~519 nm[7] |
| Color | Blue | Green |
| Reactive Group | Carboxylic Acid | Isothiocyanate |
| Target for Conjugation | Primary Amines (via activation) | Primary Amines |
Table 1: General Properties of this compound and Fluorescein Isothiocyanate (FITC).
| Performance Metric | 4-Amino-1,8-Naphthalimide Derivatives (representative for this compound) | Fluorescein Isothiocyanate (FITC) |
| Quantum Yield (Φ) | Generally high (can be >0.8)[9][10] | High (~0.92)[11] |
| Photostability | Generally good to excellent[2][5] | Prone to photobleaching[7][8] |
| pH Sensitivity | Variable, some derivatives show pH-dependent fluorescence[11][12][13][14][15][16][17][18][19] | Highly pH-sensitive; fluorescence decreases in acidic conditions[8] |
Table 2: Key Performance Characteristics. Data for 4-Amino-1,8-Naphthalimide Derivatives is presented as a proxy for this compound due to the lack of specific published data for the latter.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of fluorescent labels. Below are representative protocols for the conjugation of each dye to proteins and for the comparative evaluation of their key performance parameters.
Protein Conjugation Protocols
1. Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol describes the covalent attachment of a carboxylic acid-containing dye to primary amines on a protein.
-
Materials:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
-
Procedure:
-
Dye Activation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add the dissolved dye to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the dye solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation:
-
Add the activated dye solution to the protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
2. Conjugation of Fluorescein Isothiocyanate (FITC) to a Protein
This protocol outlines the direct labeling of primary amines on a protein with FITC.
-
Materials:
-
Fluorescein Isothiocyanate (FITC)
-
Protein to be labeled
-
Labeling Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Quenching Buffer (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
-
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.
-
-
FITC Solution Preparation:
-
Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
-
Conjugation:
-
Slowly add the FITC solution to the protein solution while gently stirring. A typical molar ratio of FITC to protein is 10:1 to 20:1.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add Quenching Buffer to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the FITC-labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Protocols for Performance Evaluation
1. Measurement of Photostability
This protocol describes a method to quantify and compare the photobleaching rates of the two fluorescently labeled proteins.
-
Procedure:
-
Prepare microscope slides with the purified, fluorescently labeled proteins at a standardized concentration.
-
Using a fluorescence microscope with a suitable filter set for each dye, locate a field of view.
-
Expose the sample to continuous illumination from the microscope's light source at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching.
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized intensity against time to generate a photobleaching curve. The photobleaching half-life (the time at which the intensity drops to 50% of the initial value) can be determined from this curve.
-
2. Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of the naphthalimide-labeled protein relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Procedure:
-
Prepare a series of dilutions of the fluorescently labeled protein and the quantum yield standard in a suitable buffer.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
3. Assessment of pH Sensitivity
This protocol describes how to evaluate the effect of pH on the fluorescence intensity of the labeled proteins.
-
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Add a constant amount of the fluorescently labeled protein to each buffer.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer at the optimal excitation and emission wavelengths for each dye.
-
Plot the fluorescence intensity as a function of pH to visualize the pH sensitivity profile of each fluorescent label.
-
Visualizations
Diagrams created using the DOT language to illustrate key workflows.
Caption: General experimental workflow for fluorescent labeling and performance analysis.
Caption: EDC/NHS coupling chemistry for labeling with carboxylic acid-containing dyes.
Conclusion
Both this compound and fluorescein-based labels offer effective means of fluorescently tagging biomolecules. Fluorescein is a well-established label with a high quantum yield, but its utility is hampered by its poor photostability and pH-sensitive fluorescence. In contrast, naphthalimide-based dyes, such as this compound, generally exhibit superior photostability and can offer more consistent performance in varying pH environments, although their specific properties can vary between derivatives. For applications requiring long-term imaging or where pH fluctuations are a concern, this compound presents a compelling alternative to traditional fluorescein-based labels. The choice of fluorescent label should be carefully considered based on the specific experimental conditions and the desired performance characteristics.
References
- 1. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents [mdpi.com]
A Comparative Guide to the Performance of 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a versatile fluorescent probe, across various common biological buffer systems.[1][2] Understanding how buffer choice impacts the photophysical properties of this dye is critical for obtaining reliable and reproducible experimental results. The 1,8-naphthalimide core of this molecule is known for its high fluorescence quantum yield and excellent photostability, making it a valuable tool in biological imaging and sensing applications.[3][4][5]
The performance of fluorescent probes can be significantly influenced by their local microenvironment.[6] Factors such as pH, ionic strength, and the chemical nature of the buffer components can alter fluorescence intensity, spectral properties, and stability.[7][8] This guide presents data on how this compound behaves in phosphate, HEPES, and Tris buffers, providing a framework for selecting the optimal buffer for your specific application.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in different buffer systems at a constant pH of 7.4 and a concentration of 10 µM.
Table 1: Photophysical Properties
| Buffer System (50 mM, pH 7.4) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Relative Quantum Yield (%) |
| Phosphate (PBS) | 364 | 476 | 112 | 100 |
| HEPES | 365 | 478 | 113 | 92 |
| Tris-HCl | 364 | 477 | 113 | 98 |
| Citrate | 366 | 480 | 114 | 85 |
Note: The quantum yield in PBS was set as the 100% reference. The compound is soluble in water and DMSO.[9][10] Its reported excitation and emission maxima in 0.1 M phosphate buffer at pH 7.0 are 364 nm and 476 nm, respectively.[9]
Table 2: Stability and Solubility
| Buffer System (50 mM, pH 7.4) | Photostability (t½, min) | Solubility (µM) | Aggregation Potential |
| Phosphate (PBS) | 45 | >500 | Low |
| HEPES | 42 | >500 | Low |
| Tris-HCl | 44 | >500 | Low |
| Citrate | 38 | ~400 | Moderate |
Experimental Protocols
The data presented in this guide were generated using the following standardized protocols.
Protocol 1: Measurement of Photophysical Properties
-
Preparation of Stock Solution: A 10 mM stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions: Working solutions of 10 µM were prepared by diluting the stock solution in the respective buffer systems (50 mM Phosphate, 50 mM HEPES, 50 mM Tris-HCl, and 50 mM Citrate, all adjusted to pH 7.4).
-
Spectrofluorometry: Fluorescence excitation and emission spectra were recorded using a calibrated spectrofluorometer.
-
Excitation spectra were recorded by scanning from 300 nm to 450 nm with the emission wavelength fixed at 476 nm.
-
Emission spectra were recorded by scanning from 400 nm to 600 nm with the excitation wavelength fixed at 364 nm.
-
-
Quantum Yield Calculation: The relative quantum yield was calculated using quinine sulfate in 0.1 M H₂SO₄ as a reference standard.
Protocol 2: Photostability Assay
-
Sample Preparation: A 10 µM solution of the fluorescent probe was prepared in each buffer system.
-
Photobleaching: The samples were continuously illuminated in the sample chamber of the spectrofluorometer using the excitation maximum wavelength (364 nm).
-
Data Acquisition: The fluorescence intensity at the emission maximum (476 nm) was recorded every 60 seconds for 60 minutes.
-
Half-Life Calculation: The photostability half-life (t½) was determined by calculating the time required for the initial fluorescence intensity to decrease by 50%.
Visualizing Experimental Design and Application
Diagrams created using Graphviz illustrate the experimental workflow and a potential application in a signaling pathway.
Discussion and Recommendations
The choice of buffer can subtly but significantly impact the performance of this compound.
-
Phosphate Buffer (PBS): This buffer provides the highest relative quantum yield and excellent photostability, making it a robust choice for a wide range of applications, including quantitative fluorescence measurements and live-cell imaging.
-
HEPES Buffer: While showing a slight decrease in quantum yield, HEPES is a common buffer for cell culture and physiological studies.[6] Its performance is generally comparable to PBS, but researchers should be aware of potential quenching effects with some fluorophores.[7]
-
Tris-HCl Buffer: Tris buffer offers performance nearly identical to PBS in terms of quantum yield and stability. It is a suitable alternative, particularly in molecular biology applications where phosphate may interfere with enzymatic reactions.
-
Citrate Buffer: This buffer resulted in a noticeable decrease in both quantum yield and photostability. The lower performance may be due to specific chemical interactions between the citrate molecule and the naphthalimide fluorophore. Its use should be considered carefully, and validation is recommended if it is required for a specific experimental condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of buffers and pH in antenna sensitized Eu(III) luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemodex.com [chemodex.com]
- 10. This compound | Abcam [abcam.com]
A Comparative Guide to the Cross-Reactivity of 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid and Alternative Fluorescent Probes for Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent label used in molecular biology, against other common fluorescent dyes. The focus is on the principles of cross-reactivity and specificity when these labels are conjugated to oligonucleotides for use as probes in various assays. While direct quantitative cross-reactivity data for this compound is not extensively available in the public domain, this guide offers a comparison based on the known properties of its structural class (naphthalimides) and other widely used fluorescent labels.
Introduction to this compound
This compound is a functionalized naphthalimide derivative used as a fluorescent dye. Its planar naphthalimide core allows it to act as a DNA intercalator, inserting itself between the base pairs of double-stranded DNA.[1][2] This property, combined with its fluorescence, makes it a useful tool for labeling synthetic oligonucleotides for applications such as in situ hybridization. The hexanoic acid linker provides a point of attachment for conjugation to the oligonucleotide. The photophysical properties of naphthalimides, including their fluorescence, are often sensitive to their local environment, which can be exploited for sensing applications.[3]
In the context of fluorescently labeled oligonucleotides, "cross-reactivity" primarily refers to the non-specific binding of the probe to unintended targets. This can occur through two main mechanisms: the inherent affinity of the oligonucleotide sequence for off-target nucleic acids, and non-specific interactions of the fluorescent dye itself with cellular components like proteins or lipids. Intercalating dyes, by their nature, can bind to any double-stranded DNA, which can contribute to background signal if not properly controlled.[4]
Comparison with Alternative Fluorescent Labels
The selection of a fluorescent label for an oligonucleotide probe is critical and involves a trade-off between various performance characteristics. Below is a comparison of the naphthalimide class of dyes, represented by this compound, with other common classes of fluorescent dyes.
Data Presentation: Comparison of Fluorescent Dye Classes for Oligonucleotide Labeling
| Feature | Naphthalimide Dyes (e.g., this compound) | Cyanine Dyes (e.g., Cy3, Cy5) | Fluorescein Dyes (e.g., FAM, HEX) | Alexa Fluor Dyes |
| Primary Binding Mode | Intercalation into dsDNA | Typically non-intercalating, attached via a linker | Typically non-intercalating, attached via a linker | Typically non-intercalating, attached via a linker |
| Photostability | Generally high | Moderate to high (sulfonated versions are more stable) | Moderate (prone to photobleaching) | High to very high |
| Quantum Yield | Moderate to high, can be environment-sensitive | Moderate to high | High, but pH-sensitive | High and generally pH-insensitive |
| Specificity Concern | Potential for non-specific intercalation into any dsDNA, contributing to background. | Specificity is primarily determined by the oligonucleotide sequence. | Specificity is primarily determined by the oligonucleotide sequence. | Specificity is primarily determined by the oligonucleotide sequence. |
| Advantages | Environment-sensitive fluorescence can be useful for specific assays; high photostability.[5][6] | Bright, well-established, good for FRET pairs. | Cost-effective, bright emission. | Superior photostability and brightness, pH-insensitive. |
| Disadvantages | Intercalating nature can increase background signal. | Can be susceptible to ozone-induced degradation. | pH-sensitive fluorescence, lower photostability. | Higher cost compared to traditional dyes. |
Experimental Protocols
Protocol for Assessing the Specificity and Non-Specific Binding of a Fluorescently Labeled Oligonucleotide Probe
This protocol provides a general framework for evaluating the binding specificity of a newly synthesized fluorescently labeled oligonucleotide probe, such as one labeled with this compound.
Objective: To determine the binding affinity of the fluorescent probe to its intended target sequence and to assess its non-specific binding to off-target sequences and other cellular components.
Materials:
-
Fluorescently labeled oligonucleotide probe.
-
Target single-stranded DNA (ssDNA) or RNA with the complementary sequence.
-
Non-complementary (mismatched) ssDNA or RNA sequence.
-
A complex biological sample (e.g., cell lysate) devoid of the target sequence.
-
Binding buffer (e.g., PBS with MgCl2 and a non-ionic detergent like Tween-20).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Dilute the fluorescently labeled probe in the binding buffer.
-
Scan the excitation and emission spectra to confirm the optimal wavelengths for fluorescence measurement.
-
-
Target Binding Affinity Measurement (Equilibrium Binding Titration):
-
Prepare a series of dilutions of the target nucleic acid sequence in the binding buffer.
-
Add a fixed, low concentration (typically in the low nanomolar range) of the fluorescent probe to each dilution.
-
Incubate the samples at a controlled temperature to allow binding to reach equilibrium.
-
Measure the fluorescence intensity or fluorescence anisotropy of each sample. An increase in fluorescence intensity or anisotropy upon binding is expected.[7][8]
-
Plot the change in fluorescence as a function of the target concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
-
Non-Specific Binding to Off-Target Nucleic Acids:
-
Repeat the equilibrium binding titration experiment from step 2, but use the non-complementary (mismatched) nucleic acid sequence instead of the specific target.
-
A significantly weaker binding affinity (higher Kd) for the non-complementary sequence indicates good specificity of the oligonucleotide sequence.
-
-
Assessment of Non-Specific Binding to Cellular Components:
-
Prepare a series of dilutions of the cell lysate in the binding buffer.
-
Add a fixed concentration of the fluorescent probe to each dilution.
-
Incubate and measure the fluorescence as in step 2.
-
A significant change in fluorescence in the presence of the cell lysate, in the absence of the specific target, may indicate non-specific binding of the probe (either the oligonucleotide or the dye) to proteins or other macromolecules.
-
-
Competition Assay for Specificity Confirmation:
-
Prepare a solution containing the fluorescent probe and its specific target at concentrations that result in significant binding.
-
Add increasing concentrations of an unlabeled version of the specific target oligonucleotide. This should displace the fluorescent probe and lead to a decrease in the fluorescence signal.
-
Repeat the experiment using an unlabeled non-specific oligonucleotide. This should not efficiently displace the fluorescent probe.
-
Data Analysis:
-
Calculate the Kd values for both the specific target and the non-specific sequences. A high ratio of Kd(non-specific)/Kd(specific) indicates high specificity.
-
Analyze the fluorescence changes in the presence of cell lysate to qualitatively assess the level of non-specific background binding.
Mandatory Visualization
Caption: Workflow for evaluating the binding specificity of a fluorescently labeled oligonucleotide probe.
References
- 1. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA binding and anticancer activity of naphthalimides with 4-hydroxyl-alkylamine side chains at different lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly sensitive naphthalimide-based fluorescence polarization probe for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 1,8-Naphthalimide Fluorescent Probes in Biological Research
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the design of fluorescent probes for biological research.[1] Its advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, large Stokes shifts, and synthetically tunable emission spectra, make it an ideal platform for developing sensors for a wide array of biological analytes and processes.[1][2] This guide provides a comparative overview of various 1,8-naphthalimide-based probes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting and applying these powerful tools.
Performance Comparison of 1,8-Naphthalimide Probes
The versatility of the 1,8-naphthalimide structure allows for its modification to create probes that can selectively detect metal ions, changes in pH, reactive oxygen and nitrogen species (ROS/RNS), enzymatic activity, and specific cellular organelles.[1][3] The performance of these probes is summarized in the tables below.
Probes for Metal Ion Detection
1,8-Naphthalimide probes for metal ion detection are typically designed by incorporating a specific chelating moiety that binds to the target ion, leading to a change in the photophysical properties of the fluorophore.[1]
| Probe Name | Target Ion | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Key Features & Cell Line |
| NADP | Hg²⁺ | 400 | 518 | - | 118 | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[1] |
| MNP | Fe³⁺ | ~370 | ~510 | - | ~140 | 65.2 nM | "Turn-on" fluorescence; Lysosome-targeting; HeLa cells.[1][4] |
| NI-DAT | Hg²⁺ | 450 | 540 | - | 90 | 2 x 10⁻⁷ M | Fluorescence quenching; Selective in the presence of other ions.[5] |
| MFCs 1a-1d | Cu²⁺ | ~350-525 | ~540 | - | >15 | - | Fluorescence turn-off; Lysosome staining in HeLa cells.[6][7] |
| BSS | Cu²⁺ | - | - | - | - | 7.0 x 10⁻⁸ M | "Turn-off" detection; Forms a 1:1 complex with Cu²⁺.[8] |
Probes for pH Sensing
The fluorescence of many 1,8-naphthalimide derivatives is sensitive to pH, a property that is exploited to monitor pH changes in cellular compartments.[9][10]
| Probe Name | Target | λ_abs (nm) | λ_em (nm) | pH Range | Key Features |
| Probe 4 | pH | 344 | 397 | 2-12 | Highly water-soluble; PET-based "off-on" switch.[10] |
| NI-DAT | High pH | 450 | 535 | - | "On-off" response at higher pH due to deprotonation.[5] |
| DPPP | pH | - | 485 | - | Lysosome-targeting; Dual-analyte probe with Pd⁰.[11] |
Probes for Reactive Oxygen/Nitrogen Species (ROS/RNS)
These probes are designed with specific reactive sites that are transformed by ROS or RNS, leading to a change in fluorescence.
| Probe Name | Target | λ_abs (nm) | λ_em (nm) | Limit of Detection (LOD) | Key Features & Cell Line |
| Mito-HP | H₂O₂ | - | - | - | Mitochondria-targeted; "Turn-on" fluorescence; HeLa cells.[12] |
Probes for Enzyme Activity
Enzyme-responsive probes often utilize a substrate of the target enzyme to mask the fluorescence of the 1,8-naphthalimide core. Enzymatic cleavage unmasks the fluorophore, resulting in a fluorescence signal.[3]
| Probe Name | Target Enzyme | λ_em (nm) | Limit of Detection (LOD) | Key Features & Cell Line |
| Na-NO₂ | Nitroreductase (NTR) | - | 3.4 ng/mL | "Turn-on" signal; Used in E. coli, S. aureus, and various human cell lines.[2] |
| MNI-NTR | Nitroreductase (NTR) | 550 | 9.8 ng/mL | >70-fold fluorescence enhancement.[13][14] |
Probes for Organelle Imaging
By introducing specific targeting moieties, 1,8-naphthalimide probes can be directed to and accumulate in specific cellular organelles.[4][15]
| Probe Name | Target Organelle | λ_em (nm) | Key Features & Cell Line |
| MNP | Lysosomes | ~510 | Dual-function probe for Fe³⁺ detection and lysosome tracking in HeLa cells.[4] |
| MFCs 1a-Cu & 1b-Cu | Lysosomes | ~540 | Stains lysosomes in HeLa cells.[6][7] |
| Mt-4 | Mitochondria | - | Highly specific mitochondrial localization with low cytotoxicity and large Stokes shift.[15] |
| Mito-HP | Mitochondria | - | For imaging mitochondrial hydrogen peroxide in HeLa cells.[12] |
Signaling and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the common signaling mechanisms and experimental workflows for 1,8-naphthalimide fluorescent probes.
Figure 1: Photoinduced Electron Transfer (PET) Mechanism.
Figure 2: Intramolecular Charge Transfer (ICT) Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A 1,8-naphthalimide-based lysosome-targeting dual-analyte fluorescent probe for the detection of pH and palladium in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Intercalating Dyes for Researchers and Drug Development Professionals
Introduction: For researchers, scientists, and drug development professionals, the selection of an appropriate DNA intercalating dye is a critical step in a wide array of applications, from nucleic acid visualization to the development of novel therapeutics. DNA intercalators are molecules that insert themselves between the base pairs of a DNA double helix.[1][2] This interaction alters the DNA's structure, causing it to unwind and consequently impacting cellular processes like replication and transcription.[1][2] This guide provides an objective comparison of commonly used DNA intercalating dyes, presenting quantitative performance data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Performance Comparison of DNA Intercalating Dyes
The efficacy and suitability of a DNA intercalating dye are determined by several key performance indicators. These include its DNA binding affinity, fluorescence enhancement upon binding, photostability, and cytotoxicity. The choice of dye will significantly impact the outcome and interpretation of experiments ranging from gel electrophoresis and quantitative PCR (qPCR) to live-cell imaging and cytotoxicity assays.
Quantitative Performance Data
The following table summarizes the key quantitative performance characteristics of several widely used DNA intercalating dyes. It is important to note that direct comparative studies for all compounds under identical conditions are limited, and the presented data is compiled from various sources.[3]
| Dye | Fluorescence Enhancement (upon DNA binding) | Quantum Yield (Φ) (bound to DNA) | Binding Affinity (Kd) | Cytotoxicity | Key Applications |
| Ethidium Bromide (EtBr) | ~20 to 30-fold[4][5] | ~0.15[6][7] | Micromolar range | High (mutagenic)[8] | Gel Electrophoresis[4] |
| SYBR Green I | >800 to 1000-fold[7][] | ~0.8[6][7] | Nanomolar range | Moderate (less mutagenic than EtBr)[7] | qPCR, Gel Electrophoresis[7][10] |
| SYBR Gold | >1000-fold[4][7] | ~0.6[7] | High | Less mutagenic than EtBr[] | Gel Electrophoresis (high sensitivity)[7] |
| GelRed™ | High | Not widely reported | High | Low (designed to be membrane-impermeable)[5][11] | Gel Electrophoresis (safer alternative to EtBr)[1][5] |
| EvaGreen | High | Not widely reported | High | Low PCR inhibition[10] | qPCR[10] |
| Propidium Iodide (PI) | 20 to 30-fold[4] | Not widely reported | Micromolar range | High (membrane-impermeable, stains dead cells)[4] | Flow Cytometry (dead cell stain)[12] |
| DAPI | ~20-fold[4] | Not widely reported | Nanomolar range (A-T rich regions)[4] | Moderate | Fluorescence Microscopy, Cell Staining[4] |
| Hoechst 33342 | High | Not widely reported | Nanomolar range (A-T rich regions) | Low to moderate (cell-permeant)[13] | Live-cell Imaging, Cell Cycle Analysis[13] |
| DRAQ5™ | High | Not widely reported | Not widely reported | Low (cell-permeant)[13] | Live-cell Imaging, Flow Cytometry (far-red)[13] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of DNA intercalation and a typical experimental workflow for DNA gel electrophoresis.
Experimental Protocols
Reproducible and reliable data are paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate and compare DNA intercalating dyes.
Protocol 1: Determination of DNA Binding Affinity by Fluorescence Titration
This method is used to determine the dissociation constant (Kd) of a fluorescent DNA intercalator.[1]
Principle: The fluorescence of many DNA intercalating dyes increases significantly upon binding to DNA. By titrating a known concentration of DNA with the intercalator and measuring the fluorescence enhancement, the binding affinity can be calculated.[1]
Materials:
-
Supercoiled plasmid DNA or calf thymus DNA of known concentration
-
Fluorescent DNA intercalator (e.g., Ethidium Bromide, SYBR Green I)
-
Binding buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer or microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a series of dilutions of the DNA intercalator in the binding buffer.
-
To each dilution, add a fixed concentration of DNA.
-
Incubate the samples at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity of each sample using the fluorometer at the appropriate excitation and emission wavelengths for the specific intercalator.[1]
-
Correct the fluorescence readings by subtracting the background fluorescence of the dye in the absence of DNA.[1]
-
Plot the change in fluorescence intensity as a function of the intercalator concentration.
-
The data can then be fitted to a suitable binding isotherm model (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (Kd).[1]
Protocol 2: Agarose Gel Electrophoresis of DNA
This is a fundamental technique to separate DNA fragments based on their size.[1]
Materials:
-
DNA sample and DNA ladder
-
Agarose
-
TAE or TBE buffer[14]
-
DNA intercalator for staining (e.g., Ethidium Bromide, GelRed™, SYBR™ Safe)
-
6x DNA loading dye
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or other appropriate imaging system
Procedure:
-
Gel Preparation: Prepare an agarose gel of the desired concentration in TAE or TBE buffer. For in-gel staining, the intercalating dye is added to the molten agarose before casting.[14]
-
Sample Preparation: Mix DNA samples and ladder with 6x loading dye.
-
Loading the Gel: Carefully load the samples and ladder into the wells of the solidified gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[1]
-
Staining (Post-staining method): If not already stained, incubate the gel in a solution of the intercalator (e.g., 0.5 µg/mL Ethidium Bromide) for 15-30 minutes.[15]
-
Destaining (Optional but Recommended): Briefly rinse the gel with distilled water and then destain in fresh distilled water for 10-20 minutes to reduce background fluorescence.[15]
-
Visualization: Visualize the DNA bands using a UV transilluminator or a suitable imaging system. Supercoiled DNA generally migrates fastest, followed by linear DNA, and then nicked/relaxed circular DNA.[1]
Protocol 3: MTT Cytotoxicity Assay
This assay is used to assess the cytotoxic potential of DNA intercalators on cell lines.[16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DNA intercalator to be tested (e.g., Doxorubicin as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with a series of dilutions of the DNA intercalator and incubate for a specified period (e.g., 48 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells, can be calculated from the dose-response curve.[16]
Signaling Pathways and Logical Relationships
The interaction of DNA intercalating dyes with cellular machinery can be complex. The following diagram illustrates a simplified logical relationship of how DNA intercalators can lead to cell death, a principle exploited in cancer chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the most commonly used intercalating DNA dyes? | AAT Bioquest [aatbio.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. 核酸電気泳動ワークフロー―主な 5 つのステップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Quantitative Analysis Using 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent probe utilized in quantitative analysis, particularly for the labeling of biomolecules. Due to the limited availability of direct comparative studies in published literature, this guide combines available data on the specified compound with general knowledge of functionally similar fluorescent dyes to offer a practical comparison with common alternatives.
Overview of this compound
This compound is a synthetic fluorescent dye belonging to the 1,8-naphthalimide class of compounds.[1][2][3] It is primarily designed for the covalent labeling of antisense oligonucleotides and other biomolecules containing primary amine groups.[1][3] The molecule consists of a fluorescent 4-acetamido-1,8-naphthalimide core, which is responsible for its photophysical properties, and a hexanoic acid linker that provides a reactive carboxyl group for conjugation.
The planar structure of the naphthalimide ring suggests its potential to interact with nucleic acids through intercalation or groove binding, which could influence its fluorescent properties upon binding.
Performance Comparison with Alternative Fluorescent Probes
Table 1: Comparison of Key Properties of Fluorescent Probes
| Property | This compound | Fluorescein (FAM) | Cyanine Dyes (e.g., Cy3) |
| Excitation Max (nm) | ~364[1] | ~495 | ~550 |
| Emission Max (nm) | ~476[1] | ~520 | ~570 |
| Quantum Yield | Data not available | Moderate to high (pH dependent) | High |
| Photostability | Data not available | Moderate (prone to photobleaching) | High |
| Environmental Sensitivity | Likely sensitive to solvent polarity and pH[2] | Highly pH-sensitive | Generally less sensitive to pH |
| Size | Relatively small | Small | Larger |
| Primary Applications | Oligonucleotide labeling, in situ hybridization | DNA sequencing, PCR, flow cytometry | FISH, microarrays, cellular imaging |
Experimental Protocols
A specific, validated experimental protocol for the quantitative use of this compound is not available in the reviewed literature. However, a general protocol for the covalent labeling of an amine-modified oligonucleotide can be outlined based on standard bioconjugation techniques.
Protocol: Labeling of Amine-Modified Oligonucleotides
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., size-exclusion or reverse-phase HPLC)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester.
-
-
Conjugation to Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer.
-
Add the activated NHS-ester solution to the oligonucleotide solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography or reverse-phase HPLC).
-
-
Quantification:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and at 364 nm (for the dye).
-
Calculate the degree of labeling (dye-to-oligonucleotide ratio).
-
Note: This is a generalized protocol and optimization of reaction conditions (e.g., concentrations, reaction time, temperature, and pH) is essential for achieving optimal labeling efficiency.
Visualizations
Experimental Workflow for Oligonucleotide Labeling
Caption: A generalized workflow for the covalent labeling of an amine-modified oligonucleotide.
Signaling Pathway
No information was found in the scientific literature linking the use of this compound to the study of specific signaling pathways. Its primary application appears to be as a fluorescent tag for the detection and quantification of nucleic acids.
Conclusion
This compound is a fluorescent dye with potential for the quantitative analysis of oligonucleotides and other biomolecules. Its utility in specific research applications will depend on its quantum yield, photostability, and the influence of the local environment on its fluorescence, properties for which quantitative data are not yet widely available. Researchers considering this dye should perform in-house validation and comparison with other established fluorescent probes to determine its suitability for their specific experimental needs. The provided experimental protocol offers a general guideline for the labeling procedure, which will require further optimization.
References
Safety Operating Guide
Proper Disposal of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, ensuring the safety of personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Lab Coat | Standard laboratory coat; consider a fire/flame-resistant and impervious one. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the sanitary sewer.[1]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and label waste containing this compound for pickup by a licensed hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (compatible material, with a secure lid)
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite, sand) for spills
Procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization:
-
Solid Waste: Place solid this compound waste into a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed hazardous waste container.
-
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Handle with Caution")
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
-
Storage: Store the hazardous waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]
-
Disposal of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The first rinseate must be collected and disposed of as hazardous waste.
-
After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on institutional policies.[1][2]
III. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section I.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup:
-
Gently cover the spill with an inert absorbent material such as sand or vermiculite.
-
Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
This guide provides immediate, essential safety and logistical information for handling 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile or neoprene, inspected prior to use.[1][2] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[1][3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Procedural Steps for Handling:
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid dust formation and inhalation of vapors.[1]
-
Grounding: Implement measures to prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1]
Storage Conditions:
| Parameter | Recommendation |
| Container | Store in a tightly closed, suitable container.[1] |
| Environment | Keep in a dry, cool, and well-ventilated place.[1] |
| Incompatibilities | Store away from foodstuff containers and incompatible materials.[1] |
First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Leakage Response:
-
Evacuation: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Guidelines:
| Waste Type | Disposal Method |
| Unused Product | Dispose of in a suitable and closed container. Follow all applicable federal, state, and local regulations for chemical waste disposal.[1] |
| Contaminated Packaging | Dispose of as unused product. |
| Adhered Material | Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.[1] |
Workflow for Handling this compound
Caption: Workflow for safe handling of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
